Technical Documentation Center

N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine
  • CAS: 871825-58-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine, a molecule of interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine, a molecule of interest in medicinal chemistry and drug development. While specific data for this compound is not widely available, this document extrapolates from the well-established chemistry of its constituent N-benzylamine and morpholine moieties to propose synthetic routes, predict physicochemical properties, and outline robust analytical methodologies. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of the therapeutic potential of this and structurally related compounds.

Introduction: The Rationale for N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine

The convergence of a benzylamine scaffold with a morpholine ring in N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine presents a compelling case for its investigation in drug discovery. The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated to enhance aqueous solubility, metabolic stability, and to serve as a key pharmacophoric element.[1] It is a component of numerous approved drugs, valued for its favorable physicochemical and pharmacokinetic properties.[1] Similarly, the N-benzylamine motif is a common feature in biologically active compounds, including pharmaceuticals targeting a range of receptors and enzymes.[2] The specific ortho-substitution pattern and the N-methylation in the target molecule further refine its potential biological activity and metabolic profile.

This guide will deconstruct the molecule to provide a predictive and methodological framework for its scientific exploration.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine is characterized by a central benzene ring substituted at the 1 and 2 positions. A methylaminomethyl group is attached at the 1-position, which is further N-benzylated. The 2-position is substituted with a morpholin-4-ylmethyl group.

Molecular Formula: C₁₉H₂₆N₂O

Molecular Weight: 302.43 g/mol

PropertyPredicted Value/CharacteristicRationale
pKa 8.5 - 9.5The tertiary amine of the morpholine and the tertiary benzylamine will be the most basic centers.
LogP 2.5 - 3.5The presence of the lipophilic benzyl and phenyl groups is balanced by the polar morpholine and amine functionalities.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and dichloromethane.[3]The morpholine moiety enhances aqueous solubility, but the overall molecule retains significant nonpolar character.
Hydrogen Bond Acceptors 2 (Oxygen and Nitrogen of the morpholine ring)Key for interactions with biological targets.
Hydrogen Bond Donors 0The absence of N-H or O-H protons.
Rotatable Bonds 6Indicative of conformational flexibility.

Proposed Synthetic Pathways

A plausible and efficient synthetic route to N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine can be envisioned through a multi-step process, leveraging established synthetic methodologies for N-benzylamines and morpholine derivatives. A key strategy involves the reductive amination of a suitable aldehyde precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 2-(morpholin-4-ylmethyl)benzaldehyde and N-methylbenzylamine as key intermediates. The aldehyde can be synthesized from 2-methylbenzaldehyde.

G Target N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine Intermediate1 2-(morpholin-4-ylmethyl)benzaldehyde Target->Intermediate1 Reductive Amination Intermediate2 N-methylbenzylamine Target->Intermediate2 Precursor1 2-(bromomethyl)benzaldehyde Intermediate1->Precursor1 Nucleophilic Substitution Precursor2 Morpholine Intermediate1->Precursor2 Precursor3 Benzaldehyde Intermediate2->Precursor3 Reductive Amination Precursor4 Methylamine Intermediate2->Precursor4 G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization S1 Starting Materials S2 Multi-step Synthesis S1->S2 S3 Crude Product S2->S3 P1 Column Chromatography S3->P1 P2 Recrystallization P1->P2 A1 NMR (1H, 13C) P2->A1 A2 HRMS P2->A2 A3 IR P2->A3 A4 HPLC P2->A4

Sources

Exploratory

Molecular weight and formula of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine

This guide details the chemical identity, physicochemical properties, and synthetic methodology for N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine , a significant bifunctional building block in medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, physicochemical properties, and synthetic methodology for N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine , a significant bifunctional building block in medicinal chemistry.[1]

PART 1: Chemical Identity & Core Properties[1][2][3][4][5][6][7]

This compound is a secondary amine featuring an ortho-substituted benzene core.[1] It serves as a critical pharmacophore in the development of kinase inhibitors (e.g., Src family) and GPCR ligands due to its ability to modulate solubility and provide a specific spatial arrangement of hydrogen bond acceptors (morpholine oxygen) and donors (amine proton).[1]

1.1 Molecular Specifications
PropertySpecification
Common Name N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine
IUPAC Name N-methyl-1-[2-(morpholin-4-ylmethyl)phenyl]methanamine
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Exact Mass 220.1576 Da
CAS Number Not widely listed as a commodity chemical; typically synthesized in situ or as a custom intermediate.[1][2][3][4]
Physical State Viscous oil (free base) or off-white solid (HCl salt).[1]
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water (free base).[1]
pKa (Predicted) ~8.4 (Morpholine N), ~9.8 (Secondary Amine N).[1]
1.2 Structural Analysis

The molecule consists of three distinct domains:

  • The Core: A benzene ring acting as a rigid scaffold.[1]

  • The Solubilizing Tail: A morpholine ring attached via a methylene bridge at the ortho position.[1] This motif prevents planar stacking and improves metabolic stability.[1]

  • The Reactive Head: An N-methylaminomethyl group, serving as a nucleophile for further coupling (e.g., urea formation, amidation).[1]

PART 2: Synthetic Architecture

The synthesis of this molecule requires a convergent approach to prevent polymerization.[1] The most robust pathway involves the Reductive Amination of a pre-functionalized aldehyde.[1]

2.1 Reaction Pathway Visualization

SynthesisPathway Figure 1: Convergent Synthesis via Reductive Amination Start 2-(Chloromethyl) benzaldehyde Intermediate INTERMEDIATE: 2-(Morpholinomethyl) benzaldehyde Start->Intermediate SN2 Substitution K2CO3, MeCN, 60°C Morpholine Morpholine (Nucleophile) Morpholine->Intermediate Product PRODUCT: N-methyl-N-[2-(morpholin-4-ylmethyl) benzyl]amine Intermediate->Product Reductive Amination DCM, RT, 12h MeNH2 Methylamine (2.0 M in THF) MeNH2->Product Reductant NaBH(OAc)3 (STAB) Reductant->Product

Figure 1: Two-step synthesis starting from 2-(chloromethyl)benzaldehyde, utilizing nucleophilic substitution followed by reductive amination.[1][2][3][4][5]

PART 3: Experimental Protocol

Context: This protocol describes the synthesis on a 10 mmol scale. The choice of Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride is critical to avoid toxic cyanide byproducts and to allow the reaction to proceed in the presence of the aldehyde without reducing it to the alcohol before imine formation.[1]

Step 1: Synthesis of 2-(Morpholinomethyl)benzaldehyde
  • Setup: Charge a 100 mL round-bottom flask with 2-(chloromethyl)benzaldehyde (1.55 g, 10 mmol) and acetonitrile (30 mL).

  • Addition: Add Potassium Carbonate (2.76 g, 20 mmol) followed by Morpholine (0.96 g, 11 mmol) dropwise.

  • Reaction: Heat to 60°C under N₂ atmosphere for 4 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate. Redissolve in DCM, wash with water, dry over Na₂SO₄, and concentrate.

    • Yield Target: >85% (Yellow oil).[1][6]

Step 2: Reductive Amination to Target Molecule
  • Imine Formation: Dissolve the intermediate aldehyde (2.05 g, 10 mmol) in anhydrous DCM (40 mL). Add Methylamine (2M in THF, 7.5 mL, 15 mmol) and stir for 30 minutes at RT.

    • Note: Use of molecular sieves (4Å) is recommended to sequester water and drive imine formation.[1]

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) in three portions over 15 minutes.

  • Quench: Allow to warm to RT and stir overnight (12h). Quench by adding saturated aqueous NaHCO₃ (20 mL).

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL).[1] Combine organics, dry over MgSO₄, and concentrate.

  • Purification: The crude amine is often pure enough for subsequent steps.[1] If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).[1]

PART 4: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following criteria.

MethodExpected Signal / Observation
¹H NMR (CDCl₃) δ 2.45 (s, 3H, N-Me)δ 3.68 (m, 4H, Morpholine O-CH₂)δ 3.55 (s, 2H, Ar-CH₂-N-Me)δ 3.50 (s, 2H, Ar-CH₂-Morph)δ 7.2-7.4 (m, 4H, Aromatic)
LC-MS (ESI+) [M+H]⁺ = 221.3 (Base peak).[1][3][4][7]
Appearance Clear to pale yellow viscous oil.[1] Darkens upon air exposure (oxidation).[1]
PART 5: Handling & Safety
  • Hazard Class: Irritant (Skin/Eye).[1] Potential sensitizer.[1][6]

  • Storage: Store at -20°C under argon. The free base readily absorbs CO₂ from the air to form carbamates; conversion to the dihydrochloride salt is recommended for long-term storage.[1]

  • Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless reaction is intended).[1]

References
  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • DrugBank Online. "Saracatinib (AZD0530) Structure and Intermediates."[1] DrugBank.[1][3] Accessed 2024.[1][2] Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7064030: Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine (Isomer Reference)." PubChem. Link

Sources

Foundational

An In-depth Technical Guide to N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine: Synthesis, Properties, and Potential Applications

Compound Identity and Structural Elucidation While a specific CAS number for N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine has not been identified in common chemical databases, its identity is unequivocally defined by...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity and Structural Elucidation

While a specific CAS number for N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine has not been identified in common chemical databases, its identity is unequivocally defined by its structure. This molecule integrates two key pharmacophores: an N-methylbenzylamine core and a morpholinomethyl substituent on the ortho position of the benzyl ring.

Table 1: Core Identifiers for N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine

IdentifierValue
IUPAC Name N-methyl-1-[2-(morpholin-4-ylmethyl)phenyl]methanamine
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Canonical SMILES CNCC1=CC=CC=C1CN2CCOCC2
InChI Key (Predicted)

The strategic combination of the flexible benzylamine linker and the metabolically stable and solubilizing morpholine ring suggests a design aimed at optimizing both pharmacokinetic and pharmacodynamic properties.[1][2]

Proposed Synthesis and Mechanistic Rationale

A plausible and efficient synthesis of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine can be envisioned through a multi-step process, leveraging well-established organic reactions. The proposed pathway begins with the functionalization of the benzyl ring, followed by the introduction of the N-methylamine moiety.

Synthetic Pathway Overview

The synthesis can be logically divided into two main stages:

  • Introduction of the Morpholinomethyl Group: This is classically achieved via a Mannich reaction, which involves the aminoalkylation of an active hydrogen-containing compound.[3][4]

  • Formation of the N-methylbenzylamine: This can be accomplished through reductive amination or a methylation reaction on the corresponding primary amine. The Eschweiler-Clarke reaction offers a robust method for the methylation of amines.

Synthesis_Pathway cluster_0 Stage 1: Mannich Reaction cluster_1 Stage 2: Reduction and Methylation 2-Methylbenzonitrile 2-Methylbenzonitrile Intermediate_1 2-(Bromomethyl)benzonitrile 2-Methylbenzonitrile->Intermediate_1 NBS, AIBN CCl4, reflux Intermediate_2 2-(Morpholin-4-ylmethyl)benzonitrile Intermediate_1->Intermediate_2 Morpholine, K2CO3 Acetonitrile, reflux Intermediate_3 [2-(Morpholin-4-ylmethyl)phenyl]methanamine Intermediate_2->Intermediate_3 LiAlH4 THF, 0°C to rt Target_Molecule N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine Intermediate_3->Target_Molecule Formaldehyde, Formic Acid (Eschweiler-Clarke) Reflux Potential_Applications cluster_pharma Pharmaceutical Applications cluster_chem Chemical Applications Target_Molecule N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine CNS_Agents CNS-Active Agents (e.g., Neuroprotective) Target_Molecule->CNS_Agents Morpholine & Benzylamine Pharmacophores Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Target_Molecule->Anticancer Scaffold for Inhibitor Design Antimicrobial Antimicrobial Agents Target_Molecule->Antimicrobial Known Activity of Core Fragments Building_Block Synthetic Intermediate Target_Molecule->Building_Block Versatile Functional Groups Ligand Ligand in Catalysis Target_Molecule->Ligand Potential for Metal Coordination

Sources

Exploratory

The Therapeutic Potential of Morpholine-Containing NMDA Receptor Antagonists in Drug Discovery

An In-depth Technical Guide Abstract The N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system, is a high-value target in contemporary drug discovery. Dy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system, is a high-value target in contemporary drug discovery. Dysregulation of NMDA receptor activity is implicated in a spectrum of neurological and psychiatric disorders, including stroke, traumatic brain injury, neurodegenerative diseases, and depression. This technical guide provides a comprehensive overview of the therapeutic potential of a specific class of modulators: morpholine-containing NMDA receptor antagonists. We will explore the mechanistic rationale for targeting the NMDA receptor, delve into the structure-activity relationships conferred by the morpholine moiety, and present detailed experimental protocols for the identification and characterization of novel drug candidates. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics for central nervous system disorders.

Introduction: The NMDA Receptor as a Therapeutic Target

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, a fundamental process for learning and memory. However, its overactivation leads to excessive calcium influx, triggering a cascade of neurotoxic events and contributing to neuronal cell death. This dual role makes the NMDA receptor a challenging but compelling drug target. The development of antagonists that can temper its pathological overactivation without disrupting normal physiological function is a key goal in modern neuropharmacology.

The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Its incorporation into ligand design can significantly enhance a compound's drug-like properties. This guide will focus on the intersection of these two areas: the design and evaluation of morpholine-containing compounds as NMDA receptor antagonists.

Mechanism of Action: Modulating Glutamatergic Neurotransmission

NMDA receptors are complex heterotetramers, typically composed of two GluN1 subunits and two GluN2 subunits. The binding of co-agonists glycine and glutamate is required for channel opening. The flow of ions, primarily Ca2+, through the channel is voltage-dependent, regulated by a magnesium (Mg2+) block at resting membrane potentials.

Morpholine-containing antagonists can interact with the NMDA receptor through various mechanisms, including:

  • Competitive Antagonism: Binding to the glutamate or glycine recognition site, preventing agonist binding.

  • Non-competitive Antagonism: Binding to a site within the ion channel pore (e.g., the PCP/dizocilpine site) to physically block ion flow.

  • Allosteric Modulation: Binding to a site distinct from the agonist or channel domains to conformationally alter the receptor and reduce its activity.

The following diagram illustrates the primary sites of action for NMDA receptor antagonists.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor cluster_antagonists Antagonist Classes receptor GluN1 Subunit Glycine Site Ion Channel Pore Mg2+ Block PCP/Dizocilpine Site GluN2 Subunit Glutamate Site competitive Competitive Antagonists (e.g., AP5) competitive->receptor:ne Block Glutamate Binding noncompetitive Non-competitive Antagonists (e.g., Ketamine, PCP) noncompetitive->receptor:pore Block Ion Channel glycine_antagonist Glycine Site Antagonists glycine_antagonist->receptor:nw Block Glycine Binding caption Mechanism of NMDA Receptor Antagonism

Caption: Mechanisms of NMDA Receptor Antagonism.

Preclinical Evaluation Workflow: From Hit to Lead

The identification and characterization of novel morpholine-containing NMDA receptor antagonists follows a structured preclinical workflow. This process is designed to assess the potency, selectivity, and drug-like properties of candidate compounds.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Ex Vivo Evaluation binding_assay Radioligand Binding Assays (Determine Affinity) functional_assay Functional Assays (e.g., Calcium Imaging, Electrophysiology) (Determine Potency & Efficacy) binding_assay->functional_assay Confirm Mechanism selectivity_panel Selectivity Profiling (Assess Off-Target Effects) functional_assay->selectivity_panel Prioritize Hits pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) (Assess Exposure & Target Engagement) selectivity_panel->pk_pd Advance Leads disease_model Disease Models (e.g., Stroke, Pain Models) (Assess Efficacy) pk_pd->disease_model Establish Dose-Response toxicology Preliminary Toxicology (Assess Safety) disease_model->toxicology Evaluate Therapeutic Index caption Preclinical Evaluation Workflow for NMDA Antagonists

Caption: Preclinical Evaluation Workflow for NMDA Antagonists.

Key Experimental Protocols

This protocol determines the binding affinity (Ki) of a test compound for the NMDA receptor, often using the non-competitive antagonist [3H]dizocilpine (MK-801).

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [3H]dizocilpine (radioligand)

  • Test compound (morpholine-containing candidate)

  • Non-specific binding control (e.g., high concentration of unlabeled dizocilpine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the rat cortical membranes, [3H]dizocilpine, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This assay measures the ability of a test compound to inhibit NMDA-induced calcium influx in primary neuronal cultures.

Materials:

  • Primary cortical neurons cultured on glass-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Mg2+)

  • NMDA and glycine (agonists)

  • Test compound

Procedure:

  • Load the cultured neurons with the calcium-sensitive dye.

  • Wash the cells to remove excess dye.

  • Acquire a baseline fluorescence reading using a fluorescence microscope or plate reader.

  • Add the test compound at various concentrations and incubate.

  • Stimulate the cells with a combination of NMDA and glycine.

  • Record the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

  • Calculate the inhibitory effect of the test compound and determine its IC50.

Data Interpretation and Candidate Selection

The data generated from the preclinical workflow allows for a comprehensive evaluation of each candidate compound.

Parameter Assay Desired Outcome Interpretation
Affinity (Ki) Radioligand BindingLow nanomolar rangeHigh affinity for the NMDA receptor target.
Potency (IC50) Functional AssaysLow nanomolar rangeEffective at inhibiting receptor function.
Selectivity Counter-screening Panels>100-fold selectivity over other receptorsMinimizes potential for off-target side effects.
In Vivo Efficacy Disease ModelsDose-dependent reduction in disease phenotypeDemonstrates therapeutic potential in a living system.
Pharmacokinetics PK StudiesGood brain penetration and oral bioavailabilityCompound reaches the target site and is suitable for desired route of administration.

Therapeutic Applications and Future Directions

Morpholine-containing NMDA receptor antagonists hold promise for a variety of CNS disorders. The key to their therapeutic success lies in achieving a balance between efficacy and tolerability. Early, high-affinity channel blockers often had dose-limiting psychotomimetic side effects. Modern drug design, incorporating scaffolds like morpholine, aims to develop antagonists with more nuanced mechanisms of action, such as use-dependent channel blockade or allosteric modulation, to improve the therapeutic window.

Future research in this area will likely focus on:

  • Subunit-selective antagonists: Developing compounds that selectively target specific GluN2 subunits (e.g., GluN2B), which may offer a better side effect profile.

  • Positive and negative allosteric modulators: Fine-tuning receptor activity rather than outright blockade.

  • Combination therapies: Using NMDA receptor antagonists in conjunction with other therapeutic agents to achieve synergistic effects.

The continued exploration of the morpholine scaffold in the design of novel NMDA receptor modulators represents a promising avenue for the development of new treatments for debilitating neurological and psychiatric conditions.

References

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience. Available at: [Link]

  • Kemp, J. A., & McKernan, R. M. (2002). NMDA receptor pathways as drug targets. Nature Neuroscience. Available at: [Link]

  • Funke, M., et al. (2020). The morpholine ring in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Giordano, C., et al. (1999). Privileged structures: a useful concept for the rational design of new lead compounds. Il Farmaco. Available at: [Link]

  • Johnson, K. M., & Jones, S. M. (1990). Neuropharmacology of phencyclidine: relationship to schizophrenia. Annual Review of Pharmacology and Toxicology. Available at: [Link]

Foundational

An In-Depth Technical Guide to the Safety and Handling of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified research and development professionals. A specific Safety Data Sheet (SDS) fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified research and development professionals. A specific Safety Data Sheet (SDS) for N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine is not publicly available. The information herein is a predictive assessment based on the compound's chemical structure and data from analogous substances. All laboratory work should be conducted by trained personnel, adhering to established institutional and regulatory safety protocols.

Executive Summary: A Proactive Approach to a Novel Compound

N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine is a novel chemical entity for which comprehensive safety data has not been formally established. In the absence of a specific Safety Data Sheet (SDS), this guide provides a predictive hazard assessment and outlines rigorous, field-proven protocols for its safe handling, storage, and use in a research environment. By analyzing the hazards associated with its core functional groups—a tertiary amine, a morpholine ring, and a benzylamine moiety—we can construct a robust safety framework. This document emphasizes the causality behind experimental choices, ensuring that every described protocol functions as a self-validating system for safety and scientific integrity.

Predictive Hazard Assessment and Classification

The structure of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine incorporates several functionalities that inform its predicted hazard profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for this analysis.

Analysis of Functional Groups
  • Tertiary Amine: Tertiary amines are known organic bases.[1] They can be corrosive and cause severe skin burns and eye damage.[2][3] Inhalation of amine vapors may lead to irritation of the nose, throat, and lungs.[4] Systemic effects from exposure can include headaches, nausea, and visual disturbances like blurred or hazy vision (glaucopsia).[5][6][7]

  • Morpholine Moiety: Morpholine itself is classified as a flammable liquid that is harmful if swallowed and toxic in contact with skin or if inhaled.[8][9][10] It is known to cause severe skin burns and eye damage.[11][12]

  • Benzylamine Moiety: Benzylamine is also classified as a substance that causes severe skin burns and eye damage and is harmful if swallowed or in contact with skin.[13][14][15] It is a combustible liquid.[16][17]

Predicted GHS Classification

Based on the hazards of its constituent parts, a conservative GHS classification for N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine is proposed in Table 1.

Table 1: Predicted GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[8][10][15][16]
Acute Toxicity, DermalCategory 3/4H311/H312: Toxic/Harmful in contact with skin[8][9][10][15][16]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[8][11][14][15][16]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[9]
Acute Toxicity, InhalationCategory 3/4H331/H332: Toxic/Harmful if inhaled[8][9][10]

A logical diagram illustrating this predictive assessment is provided below.

GHS_Prediction cluster_moieties Structural Moieties cluster_hazards Known Hazards of Moieties cluster_predicted Predicted GHS Classification for Target Compound TA Tertiary Amine TA_Haz Corrosive Visual Disturbances Respiratory Irritant TA->TA_Haz Morph Morpholine Morph_Haz Flammable Liquid Harmful (Oral, Dermal, Inhalation) Severe Skin/Eye Burns Morph->Morph_Haz Benz Benzylamine Benz_Haz Combustible Liquid Harmful (Oral, Dermal) Severe Skin/Eye Burns Benz->Benz_Haz H302 H302: Harmful if swallowed TA_Haz->H302 H311 H311/H312: Toxic/Harmful in contact with skin TA_Haz->H311 H314 H314: Causes severe skin burns TA_Haz->H314 H318 H318: Causes serious eye damage TA_Haz->H318 H331 H331/H332: Toxic/Harmful if inhaled TA_Haz->H331 Morph_Haz->H302 Morph_Haz->H311 Morph_Haz->H314 Morph_Haz->H318 Morph_Haz->H331 Benz_Haz->H302 Benz_Haz->H311 Benz_Haz->H314 Benz_Haz->H318 Benz_Haz->H331 caption Fig 1. Predictive Hazard Assessment Workflow

Caption: Fig 1. Predictive Hazard Assessment Workflow

Standard Operating Procedures for Safe Handling

Given the predicted hazards, a meticulous approach to handling is mandatory.[18] These protocols are designed to minimize exposure and mitigate risk.

Personal Protective Equipment (PPE)

The minimum required PPE when handling N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine includes:

  • Eye/Face Protection: Safety goggles with side shields and a face shield.[19]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[18]

Chemical Storage and Handling
  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area.[20] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[8]

  • Handling:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Before use, ensure that safety showers and eyewash stations are accessible and operational.[20]

    • Use tools like spatulas and tongs to avoid direct contact.[18]

    • For weighing and transferring, use a containment system such as a glove box or a ventilated balance enclosure if possible.

    • Avoid creating dust or aerosols.

    • Upon completion of work, decontaminate all surfaces and equipment.

    • Wash hands thoroughly after handling.

Emergency Response Protocols

A clear, rehearsed emergency plan is critical.[21] All laboratory personnel must be familiar with these procedures.[22]

Exposure Scenarios
  • Inhalation: Move the affected person to fresh air immediately.[23][24] If breathing is difficult or has stopped, trained personnel should provide respiratory support and seek immediate medical attention.[25]

  • Skin Contact: Immediately remove all contaminated clothing.[23] Flush the affected skin with copious amounts of water for at least 15-20 minutes.[23][26] Seek immediate medical attention as chemical burns may be severe.[14]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[9][23] Remove contact lenses if present and easy to do.[11] Immediate ophthalmological attention is required.

  • Ingestion: Do NOT induce vomiting.[10] Have the conscious person rinse their mouth with water.[14] Seek immediate medical attention.[25]

Chemical Spill Management

The response to a spill depends on its scale.[21]

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.[22]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).[22][27]

    • Work from the outside of the spill inward to prevent spreading.[28]

    • Carefully collect the absorbed material into a designated, labeled hazardous waste container.[28]

    • Decontaminate the spill area with a suitable cleaning agent.

  • Major Spill (Outside of a fume hood):

    • Evacuate the laboratory immediately and alert others.[29]

    • Close the laboratory doors to contain vapors.

    • Notify the institutional safety officer and emergency response team.[29]

    • Do not attempt to clean up a large spill without specialized training and equipment.

The general workflow for spill response is outlined in the diagram below.

Spill_Response Spill Chemical Spill Occurs Assess Assess Severity (Volume, Location) Spill->Assess Minor Minor Spill (in fume hood) Assess->Minor  Small Major Major Spill (outside hood) Assess->Major  Large Alert_Immediate Alert Area Occupants Minor->Alert_Immediate Evacuate Evacuate Lab Major->Evacuate Don_PPE Wear Full PPE Alert_Immediate->Don_PPE Contain Contain with Absorbent Don_PPE->Contain Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon Notify_Safety Notify Safety Officer Evacuate->Notify_Safety Isolate Isolate Area Notify_Safety->Isolate caption Fig 2. Chemical Spill Response Workflow

Caption: Fig 2. Chemical Spill Response Workflow

Experimental Protocol: Characterization and Purity Assessment

Trustworthiness in research begins with well-characterized starting materials. The following is a standard workflow for the initial analysis of a new batch of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine.

Objective

To confirm the identity and determine the purity of a newly synthesized or acquired batch of the title compound.

Methodology
  • Sample Preparation:

    • Under a fume hood, accurately weigh approximately 5-10 mg of the compound.

    • Dissolve in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for Nuclear Magnetic Resonance (NMR) analysis.

    • Prepare a separate dilute solution (~1 mg/mL) in a high-purity solvent (e.g., methanol, acetonitrile) for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum.

    • Causality: This technique provides detailed information about the molecular structure. The chemical shifts, integration values, and coupling patterns of the protons should be consistent with the expected structure of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine. The presence of solvent or other impurity peaks will be readily identifiable.

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon-13 NMR spectrum.

    • Causality: This confirms the carbon framework of the molecule. The number of unique carbon signals should match the number of non-equivalent carbons in the structure.

  • LC-MS Analysis:

    • Inject the sample onto a suitable High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.

    • Causality: HPLC separates the main compound from any impurities, allowing for purity to be calculated based on peak area (e.g., at 254 nm). The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting peaks. The primary peak should exhibit an m/z value corresponding to the protonated molecule [M+H]⁺ of the target compound, confirming its molecular weight.

Data Interpretation
  • Identity Confirmation: The combination of NMR and MS data should unequivocally confirm the chemical structure.

  • Purity Assessment: The HPLC chromatogram provides a quantitative measure of purity. For most research applications, a purity of ≥95% is desirable.

Conclusion

While N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine lacks a dedicated SDS, a thorough analysis of its chemical architecture provides a strong foundation for a predictive safety assessment. By treating the compound with the caution afforded to corrosive and toxic amines, and by adhering to the rigorous handling, emergency, and experimental protocols outlined in this guide, researchers can work with this novel molecule in a manner that ensures both personal safety and the integrity of their scientific outcomes.

References

  • Sjweh. (n.d.). Health hazards of tertiary amine catalysts.
  • Princeton EHS. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • UWA Safety. (2024, November 27). Laboratory emergency response procedures.
  • CDC Stacks. (1988, August 1). Health hazards of tertiary amine catalysts.
  • Merck. (n.d.). Benzylamine MSDS.
  • Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories.
  • (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Needle.Tube. (n.d.). Emergency Protocol For Chemical Spill In The Lab.
  • Redox. (2022, October 1). Safety Data Sheet Morpholine.
  • PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • PubMed. (n.d.). Health hazards of tertiary amine catalysts.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Thames River Chemical Corp. (2020, March 16). Morpholine - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
  • (n.d.). Guide for Chemical Spill Response.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
  • ChemicalBook. (n.d.). Benzylamine - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Benzylamine Material Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Benzylamine CAS No 100-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • National Academies Press. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • RPS. (n.d.). Hazard Watch: Amines in the workplace.
  • CAMEO Chemicals. (n.d.). TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID].
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • MyCPR NOW. (n.d.). First Aid for Chemical Exposures: Safety in Industrial Settings.
  • NIOSH | CDC. (n.d.). First Aid Procedures for Chemical Hazards.
  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure.
  • Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards.
  • YouTube. (2018, September 21). 22.1 Classification of Amines.
  • CAMEO Chemicals | NOAA. (n.d.). AMINES, SOLID, CORROSIVE, N.O.S.

Sources

Exploratory

An In-depth Technical Guide to the pKa Determination and Ionization Properties of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine

Prepared by: Gemini, Senior Application Scientist Foreword In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely advantageous; it is...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely advantageous; it is fundamental. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a compound's behavior in physiological environments.[1][2][3][4] The pKa governs a molecule's ionization state at a given pH, which in turn profoundly influences its solubility, permeability, target binding, and overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5][6][7] This guide provides a comprehensive framework for the characterization of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine, a novel compound with multiple ionizable centers. As no experimental pKa values for this specific molecule are publicly available, this document serves as both a theoretical analysis and a practical guide to its full characterization, from in silico prediction to rigorous experimental determination.

Molecular Structure Analysis and Predicted Ionization Behavior

The first step in characterizing any ionizable compound is a thorough analysis of its structure to identify all functional groups capable of accepting or donating a proton.

N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine possesses two distinct basic nitrogen atoms, making it a dibasic compound:

  • N₁: Tertiary Benzylamine Nitrogen: This nitrogen is part of an N-methylbenzylamine moiety. It is a tertiary amine, and its basicity is expected to be similar to that of N-methylbenzylamine.

  • N₂: Tertiary Morpholine Nitrogen: This nitrogen is part of a saturated heterocyclic morpholine ring. The presence of the electron-withdrawing oxygen atom in the morpholine ring is known to decrease the basicity of its nitrogen compared to a similar cyclic amine like piperidine.[8]

The molecule will therefore exist in three potential protonation states in aqueous solution: a neutral (free base) form, a monoprotonated form, and a diprotonated form.

G cluster_equilibria Ionization Equilibria Neutral B (Neutral) Mono BH+ (Monoprotonated) Neutral->Mono + H+ pKa2 Di BH2^2+ (Diprotonated) Mono->Di + H+ pKa1

Caption: Ionization equilibria for the dibasic molecule.

Based on the structural analysis, we can predict which nitrogen is more basic. The benzylamine nitrogen (N₁) is expected to be the more basic of the two. Its lone pair is readily available, and it lacks the inductive electron-withdrawing effect of the ether oxygen present in the morpholine ring. Therefore, we assign pKa₂ to the protonation of the more basic benzylamine nitrogen and pKa₁ to the protonation of the less basic morpholine nitrogen.

In Silico pKa Prediction

Before embarking on laboratory experiments, computational prediction provides a rapid and cost-effective estimation of pKa values.[9] These predictions are invaluable for planning experimental parameters, such as the required pH range for titration. Various computational tools, employing methods from empirical data-driven relationships to high-level quantum chemistry, can be used.[10][11][12][13]

For this analysis, we will use the pKa values of structurally analogous compounds as a baseline for our prediction.

Ionizable CenterAnalogous CompoundLiterature pKa (Conjugate Acid)Predicted pKa for Target MoleculeRationale
N₁ (Benzylamine) N-methylbenzylamine~9.7[14][15][16][17]~9.2 - 9.6 The ortho-substituent on the benzyl ring may introduce minor steric or electronic effects, slightly modulating the basicity.
N₂ (Morpholine) N-methylmorpholine~7.4[18][19][20][21]~7.0 - 7.4 The substitution on the nitrogen is with a benzyl group rather than a simple methyl, which can have a minor influence on the pKa.

These predicted values suggest that the two pKa values are sufficiently separated (ΔpKa ≈ 2) to be determined as two distinct endpoints in a titration experiment.

Experimental Determination of pKa Values

While predictions are useful, experimental determination is essential for obtaining accurate pKa values for regulatory and modeling purposes.[3] The choice of method depends on the compound's properties, such as solubility and the presence of a chromophore.

Method Selection: A Logic-Driven Approach

The experimental workflow should begin with an assessment of the compound's aqueous solubility, as this is a primary determinant for method selection.

Caption: Logic workflow for selecting the appropriate pKa determination method.

Given the molecule's structure—a moderately sized organic molecule with limited polar functionality—poor aqueous solubility is a potential challenge.[22]

Protocol 1: Potentiometric Titration

Potentiometric titration is the most widely used and accurate method for pKa determination, provided the compound is sufficiently soluble.[23][24][25] The method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid).

Causality Behind Experimental Choices:

  • Titrant: Hydrochloric acid (HCl) is used as the titrant to protonate the basic nitrogens of the analyte.

  • Concentration: A sample concentration of at least 10⁻⁴ M is required to produce a detectable inflection in the titration curve.[24] If solubility is an issue, a co-solvent like methanol may be used, but this requires extrapolation to find the aqueous pKa. An alternative is to use surfactants to increase solubility.[22][23]

  • Ionic Strength: A constant ionic strength is maintained using KCl to ensure that activity coefficients remain stable, leading to more accurate measurements.[26]

  • Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can react with the basic analyte and interfere with the titration of the weaker base.[24]

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water, or a water/methanol mixture) to a final concentration of ~1 mM. Add KCl to a final concentration of 0.15 M to maintain ionic strength.[25][26]

  • Initial State: Place 20 mL of the sample solution in a thermostated titration vessel. If necessary, add a small amount of NaOH solution to ensure the analyte is fully in its free base form (e.g., pH ~11-12).

  • Titration: Purge the solution with nitrogen for 5-10 minutes.[26] Begin the titration by adding standardized 0.1 M HCl in small, precise increments while continuously monitoring the pH.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the second equivalence point (e.g., to pH ~2).

  • Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa values are determined from the pH at the half-equivalence points. The first derivative (ΔpH/ΔV) plot can be used to accurately locate the equivalence points. The pKa₂ (more basic site) will be the higher value, and pKa₁ (less basic site) will be the lower value.

Protocol 2: UV-Vis Spectrophotometric Titration

This method is an excellent alternative, particularly for poorly soluble compounds or when only small amounts of sample are available.[27][28] It relies on a change in the compound's UV-Vis absorbance spectrum upon ionization. The benzyl ring in our molecule serves as a suitable chromophore close to both ionization centers.[24]

Causality Behind Experimental Choices:

  • Buffer System: A series of buffers covering a wide pH range (e.g., pH 2 to 12) is used to precisely control the ionization state of the molecule.

  • Wavelength Selection: The analysis is performed at a wavelength where the difference in absorbance between the protonated and neutral species is maximal, ensuring the highest sensitivity.[27] Using the ratio of absorbances at two different wavelengths can normalize for concentration differences, reducing noise.[29]

Step-by-Step Methodology:

  • Spectrum Scans: Prepare two solutions of the compound (~50 µM) in buffers of extreme pH (e.g., pH 2 and pH 12) to obtain the spectra of the fully protonated (BH₂²⁺) and neutral (B) species, respectively. Overlay the spectra to identify suitable analytical wavelengths.

  • Buffer Preparation: Prepare a series of universal buffers covering the pH range of interest (e.g., from pH 6 to 11), with increments of 0.2-0.5 pH units.

  • Sample Preparation: Prepare a set of solutions by adding a small, constant amount of a concentrated stock solution of the compound (in DMSO or methanol) to each buffer. The final concentration of the organic co-solvent should be kept low (e.g., <2%) to minimize its effect on the pKa.[27]

  • Data Acquisition: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting data should form a biphasic sigmoid curve. This curve is then fitted to a standard equation for a dibasic species to determine the two pKa values. The inflection points of the curve correspond to the pKa values.[23][30]

Ionization Profile and Implications for Drug Development

Once the pKa values are experimentally determined, the Henderson-Hasselbalch equation can be used to calculate the distribution of the different ionic species at any given pH. This is crucial for predicting the drug's behavior in the body.

Species Distribution at Physiological pH (7.4):

Assuming our predicted pKa values are close to the experimental results (pKa₁ ≈ 7.2, pKa₂ ≈ 9.4), we can calculate the species distribution at the pH of blood (7.4).

G cluster_plot Conceptual Species Distribution vs. pH origin origin x_axis x_axis origin->x_axis y_axis y_axis origin->y_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 q1 q2 q1->q2 q3 q2->q3 q4 q3->q4 q5 q4->q5 q6 q5->q6 q7 q6->q7 q8 q7->q8 q9 q8->q9 q10 q9->q10 r1 r2 r1->r2 r3 r2->r3 r4 r3->r4 r5 r4->r5 r6 r5->r6 label_di BH2^2+ (Diprotonated) label_mono BH+ (Monoprotonated) label_neutral B (Neutral) pka1_label pKa1 ~7.2 pka2_label pKa2 ~9.4 ph74 pH 7.4 y100 100% y0 0% ylabel Species (%) xlabel pH pka1_marker pka1_marker pka1_marker_top pka1_marker_top pka1_marker->pka1_marker_top pka2_marker pka2_marker pka2_marker_top pka2_marker_top pka2_marker->pka2_marker_top ph74_marker ph74_marker ph74_marker_top ph74_marker_top ph74_marker->ph74_marker_top

Caption: Conceptual plot of ionic species distribution as a function of pH.

  • At pH 7.4: The morpholine nitrogen (pKa₁ ≈ 7.2) will be approximately 39% protonated, while the more basic benzylamine nitrogen (pKa₂ ≈ 9.4) will be >99% protonated.

  • Dominant Species: The overwhelmingly dominant species in the bloodstream will be the monocation (BH⁺), protonated at the benzylamine nitrogen.

  • Implications for ADME:

    • Solubility: The high degree of ionization at physiological pH suggests good aqueous solubility, which is favorable for formulation, particularly for intravenous administration.[6]

    • Absorption: For oral administration, the molecule will be largely diprotonated in the acidic environment of the stomach (pH 1-3), limiting passive diffusion across the gastric mucosa. In the more neutral environment of the intestine (pH 6-7.5), the proportion of the less charged monoprotonated species increases, which should improve absorption.

    • Permeability: The permanent charge on the dominant species at pH 7.4 may limit its ability to cross lipid bilayers like the blood-brain barrier.[2][3] This is a critical consideration depending on the intended therapeutic target.

Conclusion

The ionization profile of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine is defined by its two basic nitrogen centers, with predicted pKa values of approximately 7.2 and 9.4. This guide outlines a robust, logic-driven workflow for the precise experimental determination of these values using established techniques like potentiometric and UV-Vis spectrophotometric titration. Accurate pKa values are indispensable, as they allow for the calculation of the species distribution profile, which is fundamental to understanding and optimizing a drug candidate's solubility, absorption, and distribution characteristics. By integrating computational prediction with rigorous experimental validation, researchers can build a comprehensive physicochemical profile, enabling informed decisions throughout the drug development pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van der Wal, S., & Somsen, G. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Tam, K. Y., & Quéré, L. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]

  • Studylib. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Retrieved from [Link]

  • Pion. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • El-Kassem, L. T., & El-Sayed, N. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Harjanti, R. S., & Swantara, I. M. D. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Retrieved from [Link]

  • Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]

  • ChemBK. (n.d.). N-Benzylmethylamine. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

  • machinesuppliers. (2016). Custom N-Methylmorpholine Introduction. WordPress.com. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]

  • International Journal of Innovative Research in Social Sciences and Strategic Management Techniques. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Reddit. (2023). Computational pKa Determination. Retrieved from [Link]

  • Ovid. (2026). A systematic review of various pKa determination techniques. Retrieved from [Link]

  • Colonna, F. P., Distefano, G., Pignataro, S., Pitacco, G., & Valentin, E. (1975). Ionization energies of some amines and enamines and an estimation of their relative basicity in gaseous phase. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. Retrieved from [Link]

  • SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Retrieved from [Link]

  • ScienceDirect. (n.d.). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylbenzylamine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • OSTI.GOV. (1983). Ion chromatographic determination of morpholine and cyclohexylamine in aqueous solutions containing ammonia and hydrazine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylmorpholine. PubChem. Retrieved from [Link]

  • ChemBK. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • PubMed. (n.d.). The ionization of phenolic amines, including apomorphine, dopamine and catecholamines and an assessment of zwitterion constants. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-N-benzyl-n-dodecylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted pKa values for compound 1 shown in Fig. 3, using.... Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]

  • PubMed. (n.d.). Influence of PKa on the methylation of arylalkylamines by rabbit lung N-methyltransferase. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Reductive amination conditions for preparing morpholin-benzylamine derivatives

Application Note: Optimized Reductive Amination Protocols for N-Benzylmorpholine Synthesis Executive Summary The synthesis of N-benzylmorpholine derivatives is a cornerstone transformation in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination Protocols for N-Benzylmorpholine Synthesis

Executive Summary

The synthesis of N-benzylmorpholine derivatives is a cornerstone transformation in medicinal chemistry, serving as a critical linker strategy to modulate solubility and metabolic stability in drug candidates. While conceptually simple, the reductive amination of benzaldehydes with morpholine (a secondary amine) presents unique mechanistic challenges compared to primary amines.

This guide moves beyond generic textbook procedures to provide field-proven, high-fidelity protocols. We focus on two primary methodologies: the Sodium Triacetoxyborohydride (STAB) method for standard library generation, and the Titanium(IV) Isopropoxide method for sterically hindered or electron-deficient substrates.

Mechanistic Foundation

Understanding the species in solution is the key to high yields. Unlike primary amines, which form stable neutral imines (Schiff bases), morpholine—a secondary amine—condenses with benzaldehydes to form a positively charged iminium ion .

Critical Insight: The iminium ion is more electrophilic than the precursor aldehyde. The success of a "one-pot" reaction relies on selecting a reducing agent that reduces the iminium species faster than it reduces the aldehyde, thereby preventing the formation of the benzyl alcohol side-product.

Figure 1: Reaction Pathway & Chemoselectivity

G Aldehyde Benzaldehyde Derivative Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Morpholine SideProduct Benzyl Alcohol (Side Product) Aldehyde->SideProduct Slow Reduction (Competitive) Morpholine Morpholine (2° Amine) Morpholine->Hemiaminal Iminium Iminium Ion (High Electrophilicity) Hemiaminal->Iminium - H₂O (Equilibrium) Product N-Benzylmorpholine (Target) Iminium->Product Fast Reduction (STAB)

Caption: The kinetic superiority of STAB targets the Iminium Ion (Red), minimizing the direct reduction of Aldehyde to Benzyl Alcohol (Grey).

Reagent Selection Matrix

Not all reducing agents are created equal.[1][2] Use this table to select the correct reagent for your specific substrate.

FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (NaBH₃CN) Ti(OiPr)₄ + NaBH₄
Selectivity High (Reduces iminium >> aldehyde)ModerateHigh (Via pre-complexation)
Toxicity Low (Borate salts)High (Generates HCN gas)Low
Water Tolerance Low (Hydrolyzes slowly)HighZero (Strictly anhydrous)
Reaction Speed Fast (1–4 hours)Slow (12–24 hours)Moderate (Overnight)
Use Case Standard Method (90% of cases) Legacy method (Avoid if possible)Difficult/Hindered substrates

Protocol A: The "Gold Standard" (STAB Method)

Recommended for: 90% of benzaldehyde derivatives, high-throughput library synthesis.

This protocol utilizes Sodium Triacetoxyborohydride (STAB), which is milder than NaBH₄ and does not require the toxic pH control of NaBH₃CN [1].

Reagents:
  • Substrate: Benzaldehyde derivative (1.0 equiv)

  • Amine: Morpholine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[3]

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Procedure:
  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Benzaldehyde (1.0 mmol) in DCE (4 mL, 0.25 M).

  • Amine Addition: Add Morpholine (1.1 mmol).

  • Catalysis: Add Acetic Acid (1.0 mmol). Note: AcOH promotes dehydration of the hemiaminal to the reactive iminium ion.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes. This "pre-stir" allows the equilibrium to shift toward the iminium species.

  • Reduction: Add STAB (1.4 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT under Nitrogen/Argon. Monitor by LC-MS or TLC.

    • Typical Time: 1 to 4 hours.

  • Quench: Once conversion is >95%, quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.

  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with Brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: The "Difficult Substrate" (Titanium Method)

Recommended for: Electron-rich benzaldehydes (slow reaction), sterically hindered aldehydes, or acid-sensitive substrates.

When the aldehyde is unreactive, the equilibrium favors the starting materials. Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the iminium ion [2].[4]

Reagents:
  • Substrate: Benzaldehyde derivative (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv) Note: Since Ti locks the imine, the cheaper NaBH₄ can be used here.

  • Solvent: Ethanol (Absolute) or THF.

Step-by-Step Procedure:
  • Complexation: In a dry flask under Argon, combine Benzaldehyde (1.0 mmol) and Morpholine (1.2 mmol) in neat Ti(OiPr)₄ (1.5 mmol) or minimal THF.

  • Incubation: Stir at RT for 4–12 hours.

    • Why? This ensures complete conversion to the titanium-amine complex.

  • Dilution: Dilute the viscous mixture with Absolute Ethanol (5 mL).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 mmol) portion-wise (Caution: Exothermic/Gas evolution).

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Critical Step): Quench by adding 2M NaOH or Water (2 mL).

    • Observation: A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the suspension through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate. If necessary, partition between EtOAc and water to remove residual salts.

Troubleshooting & Optimization

Decision Tree for Optimization

DecisionTree Start Start: Reductive Amination Check1 Is the Aldehyde Sterically Hindered? Start->Check1 Check2 Is the Aldehyde Acid Sensitive? Check1->Check2 No MethodB Use Protocol B (Ti(OiPr)4) Check1->MethodB Yes MethodA Use Protocol A (STAB + AcOH) Check2->MethodA No Check2->MethodB Yes (Acetals, etc.)

Caption: Workflow for selecting the optimal reductive amination protocol.

Common Issues:

  • Problem: Significant Benzyl Alcohol formation (Substrate reduction).

    • Solution: Your reducing agent is attacking the aldehyde before the amine reacts.[2] Switch to Protocol B (Titanium) to force iminium formation before adding the reductant, or increase the pre-stir time in Protocol A.

  • Problem: Incomplete conversion.

    • Solution: Add activated 3Å or 4Å Molecular Sieves to Protocol A to remove water.

  • Problem: Product stuck in aqueous phase.

    • Solution: Morpholine derivatives can be polar. Saturate the aqueous layer with NaCl (salting out) or use CHCl₃/iPrOH (3:1) for extraction.[4][5]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][3]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[4][11][12] Journal of the Chemical Society, Perkin Transactions 1, (18), 2527.

Sources

Application

Using N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine as a medicinal chemistry building block

Executive Summary This guide details the utilization of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine (hereafter referred to as MMBA-Ortho ) as a high-value building block in medicinal chemistry. Unlike its para-subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine (hereafter referred to as MMBA-Ortho ) as a high-value building block in medicinal chemistry. Unlike its para-substituted counterparts, the ortho-substitution pattern of MMBA-Ortho offers unique conformational restriction and intramolecular hydrogen-bonding capabilities. This molecule serves a dual purpose: it acts as a solubility-enhancing moiety (via the morpholine headgroup) and a versatile secondary amine handle (N-methyl benzylamine) for diversification.

Key Applications:

  • CNS Drug Discovery: Optimization of Blood-Brain Barrier (BBB) permeability via pKa modulation.

  • Kinase Inhibition: Exploiting the ortho-twist to fit sterically demanding ATP-binding pockets.

  • Fragment-Based Drug Discovery (FBDD): Rapid generation of soluble fragment libraries.

Physicochemical Profile & Design Rationale

The strategic value of MMBA-Ortho lies in its ability to modulate the "drug-likeness" of a scaffold. The morpholine ring reduces lipophilicity (LogP) while maintaining metabolic stability compared to open-chain amines.

Table 1: Calculated Physicochemical Properties

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 220.31 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP 1.2 – 1.5Optimal lipophilicity for CNS penetration (Target range: 1.5–3.0).
pKa (Morpholine N) ~8.3Partially ionized at physiological pH; aids solubility without preventing membrane crossing.
pKa (Benzylamine N) ~9.5Highly basic; primary site for coupling reactions (nucleophile).
tPSA ~24 ŲWell below the 90 Ų threshold for BBB permeability.

Expert Insight: The ortho-positioning creates a "molecular pincer." The morpholine oxygen can engage in intramolecular H-bonding with the benzylic NH (if uncoupled) or influence the torsion angle of the attached scaffold, locking the molecule into a bioactive conformation often required for GPCR recognition.

Validated Synthesis Protocol: The Stepwise Xylene Amination

While reductive amination is common, the most robust route to ensure regiospecificity and avoid over-alkylation is the Sequential Nucleophilic Substitution of


-dihalo-o-xylenes .
Reaction Scheme (Graphviz Visualization)

SynthesisRoute Figure 1: Sequential nucleophilic substitution strategy for high-purity MMBA-Ortho synthesis. SM α,α'-Dichloro-o-xylene (Starting Material) Step1 Step 1: Morpholine (1.0 eq) K2CO3, MeCN, 0°C -> RT SM->Step1 Inter Intermediate: 2-(Chloromethyl)benzyl-morpholine Step1->Inter SN2 Substitution Step2 Step 2: MeNH2 (Excess, 40% aq) THF, 60°C, Sealed Tube Inter->Step2 Product Product: MMBA-Ortho Step2->Product Aminolysis

Detailed Protocol

Step 1: Mono-morpholinylation

  • Setup: Charge a round-bottom flask with

    
    -dichloro-o-xylene (10.0 g, 57 mmol) and anhydrous acetonitrile (100 mL).
    
  • Base Addition: Add powdered

    
     (1.1 eq). Cool the suspension to 0°C.
    
  • Addition: Add Morpholine (0.95 eq, dissolved in 20 mL MeCN) dropwise over 60 minutes. Crucial: Slow addition prevents bis-substitution.

  • Workup: Stir at RT for 4 hours. Filter salts. Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc) to isolate 4-(2-(chloromethyl)benzyl)morpholine.

Step 2: Methylamine Substitution

  • Reaction: Dissolve the intermediate from Step 1 (5.0 g) in THF (50 mL) in a pressure vessel.

  • Reagent: Add Methylamine (40% aq. solution, 10 eq). Note: Excess is required to prevent the product from reacting with the starting material (dimerization).

  • Condition: Seal and heat to 60°C for 6 hours.

  • Isolation: Concentrate to remove THF and excess MeNH2. Dissolve residue in DCM, wash with 1N NaOH (to remove HCl salts), dry over

    
    , and concentrate.
    
  • Validation:

    • 1H NMR (CDCl3): Look for the singlet at ~2.45 ppm (N-Me) and two distinct benzylic singlets (Ar-CH2-Morpholine vs. Ar-CH2-NHMe).

Medicinal Chemistry Applications

Application A: Library Generation (Amide Coupling)

MMBA-Ortho is an ideal "capping group" for carboxylic acid libraries.

Workflow:

  • Activation: Dissolve Carboxylic Acid Scaffold (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

  • Coupling: Add MMBA-Ortho (1.1 eq).

  • Reaction: Stir at RT for 2–4 hours.

  • Purification: The basic morpholine tail allows for "Catch-and-Release" purification using SCX-2 (Strong Cation Exchange) cartridges, eliminating the need for HPLC in early screening.

Application B: Improving Metabolic Stability

Morpholine is often used to block metabolic "soft spots." If a lead compound contains a labile benzylamine, replacing it with the MMBA-Ortho motif can block dealkylation via steric hindrance provided by the ortho-substituent.

Mechanism of Action: The ortho-morpholine group creates steric bulk that hinders Cytochrome P450 enzymes (specifically CYP3A4) from accessing the benzylic carbon, thereby reducing N-dealkylation rates.

Decision Logic for Building Block Selection

Use the following logic flow to determine when to deploy MMBA-Ortho versus other benzylamine derivatives.

DecisionTree Figure 2: Decision matrix for selecting MMBA-Ortho during lead optimization. Start Lead Optimization Issue? Solubility Poor Aqueous Solubility? Start->Solubility Metabolism High Clearance (Metabolic Instability)? Start->Metabolism CheckLogP Check cLogP Solubility->CheckLogP Yes UseOrtho DEPLOY MMBA-Ortho Metabolism->UseOrtho Block Benzylic Oxidation Selectivity Off-target Toxicity? UsePara Use Para-Morpholine Analog (Less Steric Clashes) CheckLogP->UsePara Need < LogP only CheckLogP->UseOrtho Need < LogP & Steric Lock

Safety & Handling

  • Hazard Identification: As a secondary amine, MMBA-Ortho is corrosive and an irritant.

  • Storage: Store under Nitrogen at 4°C. The free base absorbs

    
     from the air to form carbamates; convert to the HCl salt for long-term storage.
    
  • Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • Garner, L. E., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 12(4), 588–600. [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

Method

Application Note: Strategic Solvent Selection for the Synthesis of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine

Abstract This application note provides a comprehensive guide for researchers and drug development professionals on the strategic selection of solvents for the synthesis of the tertiary amine, N-methyl-N-[2-(morpholin-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers and drug development professionals on the strategic selection of solvents for the synthesis of the tertiary amine, N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine. The synthesis is centered on the N-methylation of its secondary amine precursor, N-[2-(morpholin-4-ylmethyl)benzyl]amine, via the Eschweiler-Clarke reaction. We delve into the mechanistic underpinnings of this reaction to establish a theoretical framework for solvent choice, considering factors such as solubility, polarity, temperature, and downstream processing. A comparative analysis of various solvent systems—from traditional aqueous media to modern solvent-free approaches—is presented. This guide culminates in a detailed, field-proven protocol designed to maximize yield, purity, and reproducibility.

Introduction: The Critical Role of the Reaction Environment

N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine is a substituted tertiary amine, a structural motif prevalent in pharmacologically active compounds. The introduction of a methyl group to a secondary amine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

The final and crucial step in synthesizing this target molecule is the methylation of the secondary amine precursor. The Eschweiler-Clarke reaction is an exemplary method for this transformation, utilizing formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the risk of forming quaternary ammonium salts.[1][2][3] The success of this reaction—in terms of rate, yield, and purity—is profoundly influenced by the solvent system. This note dissects the "why" behind solvent selection for this specific synthesis, moving beyond mere procedural steps to empower scientists with the rationale needed to optimize their experimental design.

Mechanistic Insight: The Eschweiler-Clarke Reaction

Understanding the reaction mechanism is paramount to selecting an appropriate solvent. The Eschweiler-Clarke reaction is a specific type of reductive amination that proceeds in two main stages.[1][3][4]

  • Iminium Ion Formation: The secondary amine precursor reacts with formaldehyde to form a hemiaminal intermediate, which readily dehydrates to generate a tertiary iminium ion. This step involves the formation of a charged, polar intermediate.

  • Hydride Transfer: Formic acid then acts as a hydride donor. The formate anion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the desired tertiary amine and releasing carbon dioxide, which drives the reaction to completion.[2][3][4]

The formation and stability of the polar iminium ion intermediate are critical and are directly influenced by the surrounding solvent environment.

Eschweiler_Clarke_Mechanism cluster_reactants Reactants SecondaryAmine Secondary Amine (Precursor) IminiumIon Iminium Ion [R₂N=CH₂]⁺ SecondaryAmine->IminiumIon + HCHO - H₂O Formaldehyde Formaldehyde (HCHO) Formaldehyde->IminiumIon FormicAcid Formic Acid (HCOOH) TertiaryAmine Tertiary Amine (Target Molecule) FormicAcid->TertiaryAmine Hydride Transfer IminiumIon->TertiaryAmine + HCOOH - CO₂ (gas) CO2 Carbon Dioxide (CO₂)

Caption: Mechanism of the Eschweiler-Clarke methylation.

Theoretical Considerations for Solvent Selection

The ideal solvent should facilitate the reaction by effectively solvating reactants and intermediates while remaining inert and simplifying product isolation.

  • Solubility: The primary requirement is that the secondary amine precursor, formaldehyde (typically an aqueous solution), and formic acid are all soluble in the reaction medium.

  • Polarity: The reaction involves the formation of a charged iminium ion. Polar solvents (both protic and aprotic) can stabilize this intermediate through dipole-dipole interactions or hydrogen bonding, potentially accelerating the reaction rate. However, highly protic solvents could also solvate the starting amine, slightly reducing its nucleophilicity.

  • Boiling Point & Temperature Control: The Eschweiler-Clarke reaction is typically heated to temperatures between 80–120 °C to facilitate the dehydration step and ensure a reasonable reaction rate.[5] The solvent's boiling point must be high enough to achieve and maintain the target temperature safely.

  • Azeotropic Water Removal: In non-aqueous systems, solvents like toluene can be used to azeotropically remove the water formed during iminium ion formation, which can help drive the equilibrium forward.[5]

  • Impact on Work-up: The choice of solvent significantly affects the ease of product isolation. If a water-immiscible organic solvent is used, a simple aqueous work-up can efficiently remove excess formic acid, formaldehyde, and any water-soluble byproducts. If the reaction is run in an aqueous medium, extraction with an organic solvent is necessary.[1]

Comparative Analysis of Potential Solvent Systems

The selection of a solvent system represents a trade-off between reaction efficiency, operational simplicity, and green chemistry principles.

Solvent SystemKey Properties & RationaleAdvantagesDisadvantages
Aqueous (Neat) Uses excess aqueous formaldehyde and formic acid as both reagents and the reaction medium.[3]Simple setup, inexpensive, high concentration of reagents.Work-up requires neutralization and extraction; may not be suitable for water-sensitive substrates.
Toluene A non-polar, water-immiscible solvent with a suitable boiling point (111 °C).[5]Facilitates azeotropic removal of water, simplifying work-up via phase separation.Lower polarity may not optimally stabilize the iminium ion intermediate.
Dioxane A polar aprotic ether, miscible with water.[6]Good solvating power for both polar and non-polar components; can promote amination over reduction in some cases.[6]Higher boiling point (101 °C); can form peroxides; more difficult to remove during work-up than more volatile solvents.
Acetonitrile A polar aprotic solvent, commonly used for N-alkylation reactions.[7][8]Good solvating power for polar intermediates; relatively easy to remove under reduced pressure.Lower boiling point (82 °C) may require running the reaction under reflux or in a sealed vessel to reach higher temperatures.
Solvent-Free Uses solid paraformaldehyde and a solid acid source (e.g., oxalic acid dihydrate) heated together.[5][9]Environmentally friendly ("green"), high atom economy, simplifies work-up as no solvent needs to be removed.Requires higher temperatures (100–120 °C) for decomposition of reagents; may result in a thick, difficult-to-stir mixture.

Recommended Experimental Protocol (Aqueous System)

This protocol details a robust and widely applicable method using a traditional aqueous system, which is highly effective for the title compound.

5.1. Materials and Equipment

  • N-[2-(morpholin-4-ylmethyl)benzyl]amine (1.0 eq)

  • Formic Acid (88-98%, ~5.0 eq)

  • Formaldehyde (37% aqueous solution, ~3.0 eq)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

5.2. Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask, add the secondary amine precursor (1.0 eq).

  • Reagent Addition: With stirring, add formic acid (~5.0 eq) followed by the 37% aqueous solution of formaldehyde (~3.0 eq). Caution: This addition may be exothermic.

  • Heating: Heat the reaction mixture to 80-90 °C using a heating mantle or oil bath.[1]

  • Reaction Monitoring: Maintain the temperature and stir the mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Basification: Slowly and carefully basify the mixture to a pH of >10 by adding an aqueous NaOH solution. This neutralizes the excess formic acid and deprotonates the amine product. Caution: CO₂ evolution may cause frothing.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like DCM or EtOAc (3 x 50 mL for a 10g scale reaction).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine.

Visualizing the Experimental Workflow

A clear workflow ensures reproducibility and safety in the laboratory.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation A 1. Charge Flask (Secondary Amine) B 2. Add Reagents (Formic Acid, Formaldehyde) A->B C 3. Heat to 80-90 °C B->C D 4. Stir & Monitor (12-18h via TLC) C->D E 5. Cool & Basify (Ice Bath, NaOH to pH >10) D->E Reaction Complete F 6. Extract Product (DCM or EtOAc) E->F G 7. Dry & Concentrate (Na₂SO₄, Rotovap) F->G H 8. Purify (Column Chromatography) G->H I Final Product H->I

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

The synthesis of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine via the Eschweiler-Clarke reaction offers a prime example of how solvent selection is a critical parameter for procedural success. While the classic aqueous method is robust and high-yielding, alternative systems using organic solvents like toluene offer advantages in work-up, and modern solvent-free methods provide a greener alternative. The optimal choice depends on the specific laboratory constraints, scale, and desired process characteristics. By understanding the underlying reaction mechanism and the role of the solvent in stabilizing key intermediates, researchers can make informed decisions to optimize the synthesis of this and other valuable tertiary amines.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. The Journal of Organic Chemistry. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. Wordpress. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Eschweiler-Clarke Reaction. YouTube. [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry (RSC Publishing). [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. ResearchGate. [Link]

  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry. [Link]

  • Synthesis of N-[(4-benzyl-2-morpholinyl)methyl]phthalimide. PrepChem.com. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine Production

Case ID: N-MB-MORPH-001 Subject: Purity Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Part 1: Diagnostic Triage & Workflow Before adjusting your chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: N-MB-MORPH-001 Subject: Purity Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Part 1: Diagnostic Triage & Workflow

Before adjusting your chemistry, you must identify the specific nature of the "low purity." In synthesis involving N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine , the impurity profile is distinct depending on the synthetic route (Reductive Amination vs. Nucleophilic Substitution).

Use the following decision matrix to classify your issue.

Diagnostic Logic Flow

DiagnosticTree Start Identify Impurity (LC-MS / 1H NMR) CheckMass Check Mass Shift (Δ m/z) Start->CheckMass M_Plus_14 +14 Da (Methylation) CheckMass->M_Plus_14 Tertiary Amine M_Minus_2 -2 Da or +Start Mat (Imine/Aldehyde) CheckMass->M_Minus_2 Residual SM M_Plus_Product +Product Mass (Dimerization) CheckMass->M_Plus_Product Bis-benzyl species M_Alcohol Benzyl Alcohol (Direct Reduction) CheckMass->M_Alcohol Des-amine side prod Action1 Issue: Over-Alkylation Sol: Switch to Reductive Amination or Protect Amine M_Plus_14->Action1 Action2 Issue: Incomplete Conv. Sol: Dehydrating Agent (Ti(OiPr)4 or Sieves) M_Minus_2->Action2 Action3 Issue: Dimer Formation Sol: High Dilution Excess Methylamine M_Plus_Product->Action3 Action4 Issue: Chemoselectivity Sol: Temp Control <0°C Switch Reducing Agent M_Alcohol->Action4

Figure 1: Diagnostic decision tree for identifying impurity origins based on mass spectral shifts relative to the target product.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "I see a large impurity at M+14 (Tertiary Amine). How do I stop over-methylation?"

Diagnosis: You are likely using a nucleophilic substitution route (Benzyl halide + Methylamine) or an uncontrolled reductive amination with formaldehyde contamination. Root Cause: The secondary amine product is more nucleophilic than the primary amine starting material (methylamine), leading to a runaway reaction where the product reacts again to form the N,N-dimethyl analog.

The Fix:

  • Switch to Reductive Amination: Abandon direct alkylation. React 2-(morpholin-4-ylmethyl)benzaldehyde with methylamine followed by hydride reduction. This route is kinetically self-limiting to the secondary amine if no formaldehyde is present.

  • Reagent Quality Check: Ensure your methylamine source (e.g., in THF or Methanol) is free of dimethylamine impurities.

  • Stoichiometry: If you must use alkylation, use a massive excess of methylamine (10–20 equivalents) to statistically favor mono-alkylation, though this is wasteful and less effective than reductive amination [1].

Issue 2: "My product contains a 'dimer' (M ~438 Da). What is this?"

Diagnosis: This is the bis-benzyl impurity. Root Cause: During reductive amination, the newly formed product (secondary amine) reacts with unreacted starting aldehyde to form a new iminium ion, which is then reduced. This "dimerization" competes with the primary reaction.

The Fix:

  • Stepwise Protocol: Do not mix everything at once (One-Pot). Form the imine first by stirring the aldehyde and methylamine for 2–4 hours (verify imine formation by NMR/TLC). Only then add the reducing agent (NaBH₄ or STAB).

  • Solvent Choice: Switch to Methanol or TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the imine and accelerates reduction, suppressing dimer formation [2].

Issue 3: "I have persistent Benzyl Alcohol impurities. They won't separate."

Diagnosis: Direct reduction of the aldehyde. Root Cause: The reducing agent (likely NaBH₄) reduced the aldehyde before it could condense with the amine. This happens if the imine formation is slow or if water is present in the solvent.

The Fix:

  • Dehydrating Agents: Add anhydrous MgSO₄ or Ti(OiPr)₄ (Titanium isopropoxide) during the imine formation step. Ti(OiPr)₄ acts as a Lewis acid to drive imine formation to completion and scavenges water [3].

  • Change Reducing Agent: Switch to Sodium Triacetoxyborohydride (STAB) . It is less reactive than NaBH₄ and will preferentially reduce the imine over the aldehyde in slightly acidic media (AcOH) [4].

Part 3: The "Gold Standard" Protocol

To maximize purity (targeting >98%), adopt this optimized reductive amination workflow. This protocol minimizes dimerization and alcohol formation.

Target: N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine Scale: 10 mmol basis

StepReagent/ConditionQuantityPurpose
1. Pre-mix 2-(morpholin-4-ylmethyl)benzaldehyde1.0 eqStarting Material
Methylamine (2M in THF/MeOH)3.0 eqAmine Source (Excess drives equilibrium)
Ti(OiPr)₄ (Optional but recommended)1.5 eqWater scavenger / Lewis Acid catalyst
Stir at RT for 4–6 hours-Critical: Ensure complete imine formation
2. Reduction Dilute with MeOH10 volSolvent
NaBH₄ (add slowly at 0°C)1.5 eqReduction of Imine
Stir 2 hours, warm to RT-Complete reaction
3. Quench 1N NaOHExcessHydrolyze Titanium salts (if used)
Purification Strategy (The "Acid-Base Swing")

Since your molecule has two basic nitrogens (Morpholine pKa ~8.3, Benzylamine pKa ~9.5), simple silica chromatography often leads to streaking. Use this chemical purification instead:

  • Extraction: Dissolve crude in EtOAc. Wash with water.

  • Salt Formation: Extract the organic layer with 1M HCl (3x). The product moves to the aqueous phase; non-basic impurities (alcohols, aldehydes) stay in EtOAc.

  • Wash: Wash the acidic aqueous phase with fresh Ether/EtOAc (removes neutrals).

  • Free Basing: Basify the aqueous phase to pH >12 using 4M NaOH.

  • Recovery: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

Part 4: Visualizing the Pathway

Understanding the competition between the desired pathway and the "Dimer" pathway is crucial for troubleshooting.

ReactionPathway Aldehyde Start Aldehyde Imine Intermediate Imine Aldehyde->Imine + MeNH2 - H2O Alcohol Benzyl Alcohol (Direct Red.) Aldehyde->Alcohol + Hydride (Fast if no imine) MeNH2 MeNH2 Product Target Secondary Amine Imine->Product + Hydride DimerImine Dimer Imine (Impurity Precursor) Product->DimerImine + Aldehyde (If excess Aldehyde) Dimer Dimer Impurity DimerImine->Dimer + Hydride

Figure 2: Competitive reaction pathways showing how residual aldehyde leads to both Alcohol and Dimer impurities.[1]

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bae, J. W., et al. (2001). "Reductive amination of carbonyl compounds using sodium borohydride in a solvent-free condition." Tetrahedron Letters, 42(38), 6687-6689. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928–4929. Link

  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. Link

Sources

Optimization

Technical Support Center: Purification of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine

This technical guide is structured as a dynamic support center for the purification of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine . This molecule is a lipophilic diamine with two distinct basic centers: the morphol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center for the purification of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine . This molecule is a lipophilic diamine with two distinct basic centers: the morpholine nitrogen (pKa ~8.3) and the secondary benzylamine nitrogen (pKa ~9.5).

The following protocols prioritize chemical logic, exploiting these basicity differences to separate the target from non-basic impurities (aldehydes, neutrals) and structurally distinct byproducts.

[1]

Quick Navigation

Tier 1: The "Dual-pH" Acid-Base Extraction

Target Audience: Users with crude reaction mixtures containing neutral impurities (unreacted aldehyde), inorganic salts, or non-basic organic debris. Principle: This protocol leverages the ionizability of the diamine. By toggling the pH, we force the molecule between aqueous and organic phases, leaving impurities behind.

The Workflow Diagram

AcidBaseExtraction Crude Crude Reaction Mixture (Dissolve in DCM or EtOAc) AcidWash Add 1M HCl (aq) Target pH < 2 Crude->AcidWash PhaseSep1 Phase Separation 1 AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutrals/Aldehydes) PhaseSep1->OrgLayer1 Neutrals stay here AqLayer1 Aqueous Layer (Contains Product as Di-HCl Salt) PhaseSep1->AqLayer1 Product protonates Discard1 Discard or Back-Extract (if yield low) OrgLayer1->Discard1 Basify Basify with 6M NaOH Target pH > 12 AqLayer1->Basify Extract Extract with DCM (3x) Basify->Extract OrgLayer2 Combined Organic Layers (Contains Free Base Product) Extract->OrgLayer2 Product deprotonates AqLayer2 Aqueous Layer (Inorganic Salts) Extract->AqLayer2 Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry Pure Purified Free Amine Dry->Pure

Caption: Logical flow for isolating basic diamines from neutral impurities using pH manipulation.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude oil in Dichloromethane (DCM) .

    • Why DCM? Benzylamines exhibit superior solubility in DCM compared to Ethyl Acetate (EtOAc), reducing the risk of oiling out during extraction.

  • Acid Extraction (The "Trap"):

    • Add 1.0 M HCl to the organic phase (1:1 volume ratio). Shake vigorously.

    • Chemical Logic: This protonates both the morpholine and the secondary amine, forming a highly polar di-cationic salt that migrates to the water phase.

    • Check Point: Measure the pH of the aqueous layer.[1][2] It must be < 2 . If not, add more acid.

  • The Wash: Separate the layers.[3] Keep the Aqueous Layer (contains product).

    • Optional: Wash the aqueous layer once with fresh DCM to remove trapped neutral impurities.

  • Basification (The "Release"):

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 6.0 M NaOH until pH reaches > 12 .

    • Critical: You must exceed the pKa of the secondary amine (~9.5) by at least 2 units to ensure the molecule is fully neutral (free base) and lipophilic.

  • Final Extraction:

    • Extract the milky aqueous mixture with DCM (3 times).

    • Combine organic extracts, dry over anhydrous

      
      , filter, and concentrate.
      

Tier 2: Salt-Induced Crystallization

Target Audience: Users observing an oily product after Tier 1, or those requiring >98% purity for biological assays. Principle: Diamines often form stable, crystalline solids with dicarboxylic acids (like fumaric or oxalic acid) or HCl, which excludes impurities from the crystal lattice.

Salt TypeReagentSolvent SystemProsCons
Dihydrochloride 4M HCl in DioxaneEthanol/EtherVery stable; high melting point.[4]Can be hygroscopic; excess HCl can degrade morpholine ring if heated.
Oxalate Oxalic Acid (2 eq.)Acetone or EtOHExcellent crystallinity; purifies well.Oxalates can be toxic; lower solubility in water.
Fumarate Fumaric Acid (1 eq.)IPA/MeOHPharmaceutically acceptable counterion.Crystallization can be slow.
Protocol: Oxalate Salt Formation
  • Dissolve 1.0 g of the free amine (from Tier 1) in 5 mL of warm Acetone .

  • Separately, dissolve 2.1 equivalents of Oxalic Acid in 3 mL of warm Acetone.

  • Add the acid solution to the amine solution dropwise with stirring.

  • A white precipitate should form immediately.

  • Cool to 0°C for 1 hour. Filter the solid and wash with cold ether.

  • Recovery: To get the free base back, suspend the salt in water, basify with NaOH, and extract with DCM.

Tier 3: Flash Chromatography Strategies

Target Audience: Users with complex mixtures containing other amines (e.g., over-alkylated tertiary amines) that co-extract in Tier 1.

The Challenge: Amines interact strongly with the acidic silanols on silica gel, leading to "streaking" or "tailing" (broad bands) and poor separation.

Recommended Mobile Phases
Option A: The "Ammonia Modifier" (Standard)
  • Solvent: DCM : Methanol :

    
     (28% aq)[4]
    
  • Ratio: Start at 95 : 5 : 0.5. Gradient to 90 : 10 : 1.

  • Mechanism:[4][5][6][7][8][9][10] The ammonium hydroxide competes for the acidic sites on the silica, allowing your amine to pass through cleanly.

Option B: The "Triethylamine" (Alternative)
  • Pre-treatment: Flush the silica column with 1%

    
     in Hexanes before loading.
    
  • Solvent: Hexanes : Ethyl Acetate (with 1%

    
    ).
    
  • Use Case: Better for separating the secondary amine product from the tertiary amine impurity (N,N-dimethyl byproduct), which is less polar.

Troubleshooting & FAQs

Q1: I have a persistent emulsion during the extraction. What do I do?

Diagnosis: Morpholine derivatives have surfactant-like properties.[4] Solution:

  • Filter: Pass the emulsion through a pad of Celite. This breaks the surface tension by removing particulate matter stabilizing the interface.

  • Salting Out: Add solid NaCl to the aqueous phase until saturated. This increases the density of the water and forces organics out ("salting out").

  • Solvent Swap: If using DCM, switch to Chloroform (

    
    ) or dilute the organic layer with a small amount of Isopropanol.
    
Q2: My product is stuck in the aqueous phase even after basifying to pH 12.

Diagnosis: The molecule is highly polar, or you formed a water-soluble "oil" that isn't partitioning. Solution:

  • Saturate with Salt: Add NaCl to the aqueous basic layer.

  • Continuous Extraction: Use a liquid-liquid continuous extractor for 12+ hours.

  • Butanol Extraction: Extract with

    
    -Butanol instead of DCM. Note: You will need to rotovap at a higher temperature/vacuum to remove Butanol.
    
Q3: How do I remove the "Over-Methylated" impurity?

Context: If you synthesized this via methylation of the primary amine, you likely have some N,N-dimethyl impurity. Strategy:

  • Chemical Derivatization: Add Acetic Anhydride (1.1 eq relative to the impurity) to the crude mixture.

    • Mechanism:[4][5][6][7][8][9][10] The secondary amine (your product) will react to form an amide (N-acetyl).[4] The tertiary impurity cannot react.

    • Separation: Acid wash.[7] The tertiary amine protonates and goes to water. The neutral amide stays in organic.[3][7]

    • Recovery: You must then hydrolyze the amide (reflux in HCl) to get your secondary amine back. Only use this as a last resort.

  • Chromatography: Use the Option B solvent system (Hex/EtOAc/Et3N). The tertiary amine usually elutes before the secondary amine.

References

  • Acid-Base Extraction Theory

    • Study.com. "Acid-Base Extraction | Purpose, Theory & Applications". Accessed Feb 15, 2026. Link

    • Wikipedia. "Acid–base extraction".[3][7][8][11] Accessed Feb 15, 2026. Link

  • Reductive Amination & Amine Synthesis

    • Master Organic Chemistry. "Reductive Amination".[5][10][11][12] Accessed Feb 15, 2026. Link

    • Organic Chemistry Tutor. "Reductive Amination Mechanism and Examples". Accessed Feb 15, 2026. Link

  • Purification of Morpholine/Benzylamine Derivatives

    • PrepChem. "Synthesis of N-[(4-benzyl-2-morpholinyl)methyl]phthalimide". (Demonstrates workup of similar morpholine-benzyl systems). Accessed Feb 15, 2026. Link

    • MDPI. "Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts". (Provides NMR and purification context for morpholine-benzyl fragments). Accessed Feb 15, 2026. Link[4]

Sources

Troubleshooting

Overcoming steric hindrance in N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine derivatives

The following guide serves as a specialized Technical Support Center for researchers working with sterically hindered benzylamine scaffolds. Topic: Synthesis & Characterization of N-methyl-N-[2-(morpholin-4-ylmethyl)benz...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with sterically hindered benzylamine scaffolds.

Topic: Synthesis & Characterization of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine derivatives. Ticket Priority: High (Blocker: Reaction Stalling / Analytical Ambiguity).

Executive Summary: The "Ortho-Effect" Challenge

You are likely encountering difficulty synthesizing or characterizing N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine due to the Ortho-Effect .[1] The bulky 2-(morpholin-4-ylmethyl) group creates a "steric wall" that protects the benzylic position.[1]

  • Synthetic Consequence: Standard nucleophilic attacks (SN2) or passive reductive aminations stall because the transition state energy is too high.[1]

  • Analytical Consequence: The N-methyl group and the bulky ortho-substituent lock the molecule into slowly interconverting conformers (rotamers), causing broad or split NMR signals that mimic impurities.[1]

This guide provides the protocols to bypass these energy barriers.

Module 1: Synthetic Troubleshooting (The "Build" Phase)

Primary Workflow: Titanium-Mediated Reductive Amination

Use this when standard reductive amination (NaBH(OAc)₃/DCM) yields <20%.[1]

The Problem: In hindered systems, the equilibrium between the aldehyde and the hemiaminal/imine is unfavorable. Water generated during imine formation hydrolyzes the unstable intermediate back to the starting material before reduction can occur.

The Fix: Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1][2][3][4]

  • Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenging: Irreversibly reacts with water to form TiO₂, driving the equilibrium toward the imine.

CRITICAL INSIGHT: Your molecule contains a morpholine ring. This basic nitrogen will coordinate with Ti(OiPr)₄, deactivating it.[1] You must use an excess of Titanium to saturate the morpholine and still activate the carbonyl.

Protocol 1.1: The "Titanium Boost" Method
ReagentEquivalentsRole
Amine (Source) 1.2 - 1.5 eqNucleophile (e.g., Methylamine in THF)
Aldehyde 1.0 eqElectrophile (2-morpholinomethyl benzaldehyde)
Ti(OiPr)₄ 2.5 - 3.0 eq Lewis Acid / Scavenger (Excess required due to morpholine)
NaBH₄ 1.5 eqReducing Agent (Added in Step 2)
Solvent THF (Anhydrous)Medium (Avoid MeOH in Step 1)

Step-by-Step:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the aldehyde and amine in anhydrous THF (0.5 M).

  • Titanium Addition: Add Ti(OiPr)₄ dropwise.[1] The solution may turn yellow/orange.

  • Incubation: Stir at ambient temperature for 12–18 hours . Do not rush this. Steric bulk slows imine formation.

  • Reduction: Cool to 0°C. Add NaBH₄ (solid) or NaCNBH₃ in one portion. If using NaBH₄, add 1 mL of MeOH to solubilize the hydride source. Stir for 4 hours, allowing it to warm to RT.

  • Quench (The Messy Part): Add 1N NaOH or saturated Rochelle’s salt solution to hydrolyze the Titanates. A white/gelatinous precipitate (TiO₂) will form.[1]

  • Filtration: Filter through a Celite pad to remove TiO₂. Wash the pad with EtOAc.

Secondary Workflow: The "Nuclear Option" (Amide Reduction)

Use this if Reductive Amination fails completely.[1]

The Logic: Forming an amide is often easier than an imine because you can use highly reactive acyl chlorides. Once the amide is formed, the carbonyl carbon is planar (sp²), reducing steric clash.[1] You then brute-force the reduction.[1]

Protocol 1.2: Acylation-Reduction Sequence

  • Acylation: React 2-(morpholin-4-ylmethyl)benzoyl chloride with methylamine (excess) and Et₃N in DCM.

  • Reduction:

    • Dissolve the isolated amide in dry THF.

    • Add Borane-THF complex (BH₃[1]·THF) or LiAlH₄ (3–4 equivalents).[1]

    • Reflux for 4–16 hours.

    • Workup: Careful quenching is required to break the Boron-Amine complex (use HCl/MeOH reflux if using Borane).[1]

Visualizing the Pathway

G Start Start: Sterically Hindered Benzaldehyde + MeNH2 Standard Standard Reductive Amination (NaBH(OAc)3) Start->Standard Attempt 1 Ti_Route Add Ti(OiPr)4 (3.0 eq) Start->Ti_Route Recommended Stall Reaction Stalls: Sterics prevent Imine formation Standard->Stall Low Yield Morph_Block Morpholine N binds Ti Ti_Route->Morph_Block Side Reaction Activation Excess Ti activates Carbonyl & Scavenges Water Ti_Route->Activation Main Pathway Imine Imine Intermediate Formed Activation->Imine Reduction In-situ Reduction (NaBH4) Imine->Reduction Product Final Product: N-Me-N-Benzyl Derivative Reduction->Product

Figure 1: The Titanium-Mediated pathway overcomes the energy barrier by shifting equilibrium, provided excess reagent is used to account for the morpholine "sink".[1]

Module 2: Analytical Troubleshooting (The "Verify" Phase)

Issue: "My NMR is messy. Is it impure?"

Diagnosis: Likely Rotamers . The N-Methyl group and the bulky ortho-substituent restrict rotation around the C(benzyl)-N bond.[1] At room temperature (25°C), the exchange rate between conformers is slow on the NMR timescale, resulting in broadened or split peaks (decoalescence).[1]

The Test (Self-Validation): Run a Variable Temperature (VT) NMR experiment.

  • Dissolve sample in DMSO-d₆ or Toluene-d₈ (high boiling point).

  • Acquire spectra at 25°C, 50°C, 75°C, and 90°C.[1]

  • Result: If the peaks sharpen and merge (coalesce) at high temperature, the sample is pure, and the issue is rotameric.[1] If peaks remain distinct, you have impurities.

Module 3: Purification (The "Clean" Phase)

Challenge: The molecule is a bis-base (Morpholine pKa ~8.3, Benzylamine pKa ~9.5).[1] It will streak on standard silica gel.

Recommended Stationary Phases:

  • Amine-Functionalized Silica: (e.g., NH2-silica).[1] No modifier needed.

  • Basic Alumina: Use Act. II or III.

  • DCM/MeOH/NH₄OH: If using standard silica, the eluent must contain ammonia.

    • Recipe: DCM:MeOH:NH₄OH (90:9:1).[1]

Frequently Asked Questions (FAQ)

Q: Can I use Microwave irradiation to speed this up? A: Yes. Microwave irradiation is excellent for overcoming steric barriers in the imine formation step. Combine amine, aldehyde, and Ti(OiPr)₄ in a microwave vial (neat or minimal solvent) and heat to 100°C for 10-20 minutes before adding the reducing agent.

Q: Why did my reaction turn into a solid gel during workup? A: This is the Titanium emulsion. You likely added water too fast or didn't use a complexing agent.

  • Fix: Add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir vigorously for 1 hour. The layers will separate cleanly.

Q: Can I use NaBH(OAc)₃ with Titanium? A: generally, No .[1] Acetic acid from STAB can exchange with isopropoxide ligands on Titanium, altering its Lewis acidity. Stick to NaBH₄ or NaCNBH₃ for Ti-mediated reactions.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][2] The Journal of Organic Chemistry, 55.8 (1990): 2552-2554.[1][2] Link[1]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride."[1] Journal of the Chemical Society, Perkin Transactions 1, (1998): 2527-2531.[1][3] Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] The Journal of Organic Chemistry, 61.11 (1996): 3849-3862.[1] Link[1]

  • Oki, M. "Applications of Dynamic NMR Spectroscopy to Organic Chemistry." VCH Publishers, (1985).[1] (Foundational text on Rotamer Coalescence).

Sources

Optimization

Addressing degradation of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine during storage

Technical Support Center: Stability & Storage of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine Executive Summary: The Stability Profile Molecule Overview: N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine is a bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine

Executive Summary: The Stability Profile

Molecule Overview: N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine is a bifunctional amine containing a secondary benzylamine moiety and a tertiary morpholine ring.[1] This structural duality creates specific vulnerabilities during storage:

  • Secondary Amine (

    
    ):  Highly susceptible to atmospheric 
    
    
    
    absorption (carbamate formation) and nitrosation if exposed to NOx.[1]
  • Morpholine Ring: Prone to N-oxidation and ring-opening degradation pathways, particularly in the presence of light and transition metal impurities.[1]

  • Hygroscopicity: If stored as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, the compound is hygroscopic.[1] Moisture uptake accelerates hydrolysis and oxidative degradation.[1]

Troubleshooting Guide (Q&A Format)

Q1: My sample has turned from off-white/colorless to yellow. Is it still usable? Diagnosis: The yellowing is a classic signature of oxidative degradation , likely resulting in the formation of N-oxides on the morpholine ring or electron-transfer complexes involving the benzylamine nitrogen.

  • Mechanism: The electron-rich nitrogen in the morpholine ring reacts with singlet oxygen or radical species, forming an N-oxide.[1] This can further rearrange or polymerize to form chromophores (colored compounds).[1]

  • Action: Check purity via LC-MS. If the main peak is >95% and the impurity is identified as the N-oxide (M+16 mass shift), the compound may still be usable for non-critical assays. For precise

    
     or 
    
    
    
    measurements, discard and repurify .
  • Prevention: Store under Argon/Nitrogen atmosphere.

Q2: The solubility of the compound has decreased, and I see a white precipitate in my stock solution. Diagnosis: This is likely due to Carbamate Formation (reaction with atmospheric


) or Salt Disproportionation .
  • Mechanism: The secondary amine proton attacks

    
     to form a carbamic acid/carbamate salt, which is often less soluble in organic solvents like DMSO or Ethanol.[1]
    
  • Action: Acidify the solution slightly (e.g., with dilute HCl) to decarboxylate the carbamate back to the amine. If the precipitate persists, it may be an irreversible aggregate.[1]

  • Prevention: Minimize headspace in storage vials; use septa caps; never leave the vial open to air.[1]

Q3: I am detecting a mass shift of +16 Da and +32 Da in my LC-MS data. Diagnosis: You are observing mono- and di-oxidation products.

  • Mechanism:

    • +16 Da: N-oxidation of the morpholine nitrogen (most labile).

    • +32 Da: N-oxidation of both the morpholine and the benzylamine nitrogens.

  • Action: These impurities significantly alter the pKa and hydrogen-bonding capability of the drug. Do not use for biological assays.

Degradation Pathways Visualization

The following diagram illustrates the primary chemical risks associated with this specific molecular structure.

DegradationPathways cluster_storage Storage Failures Molecule N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine NOxide Morpholine N-Oxide (M+16 Da) [Yellowing] Molecule->NOxide Oxidation (O2/Light) Target: Morpholine Ring Carbamate Ammonium Carbamate Salt (Insoluble Precipitate) Molecule->Carbamate CO2 Absorption Target: Secondary Amine Nitrosamine N-Nitroso Derivative (Carcinogenic Risk) Molecule->Nitrosamine Nitrosation (NOx) Target: Secondary Amine

Figure 1: Primary degradation pathways including N-oxidation (yellowing) and Carbamate formation (precipitation).[1]

Storage & Handling Protocols

This protocol is designed as a self-validating system .[1] If followed, the integrity of the compound is statistically assured.

A. Solid State Storage (Long Term)
ParameterSpecificationRationale
Temperature -20°C or -80°CArrhenius equation dictates that lowering T significantly retards oxidation rates.[1]
Atmosphere Argon or NitrogenDisplaces

(prevents oxidation) and

(prevents carbamates).[1]
Container Amber Glass VialBlocks UV/Visible light to prevent photolytic cleavage of the benzylic bond.
Desiccant Silica Gel / P2O5Prevents hydrolysis and salt disproportionation.[1]
B. Solution Storage (Stock Solutions)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Note: Avoid protic solvents (Methanol/Water) for long-term storage as they facilitate proton exchange and oxidation.[1]

  • Concentration: High concentration (>10 mM) is more stable than dilute solutions due to self-buffering effects.[1]

  • Freeze/Thaw: Limit to 3 cycles .

    • Why? Repeated condensation introduces moisture.[1]

    • Protocol: Aliquot stock into single-use vials (e.g., 20 µL) immediately after reconstitution.

C. Re-Validation Protocol (Before Critical Experiments)

Before using a stored batch for


 determination or in vivo work, perform this rapid check:
  • Visual Inspection: Is the solid free-flowing and white? (Clumping = Moisture; Yellow = Oxidation).[1]

  • Solubility Test: Does it dissolve clearly in DMSO without sonication? (Haze = Carbamate).[1]

  • LC-MS Check: Run a blank followed by the sample.[1]

    • Pass Criteria: Purity > 98%; No peaks at M+16 or M+32.[1]

References & Authoritative Grounding

  • Morpholine Oxidation Mechanisms:

    • Source: National Institutes of Health (NIH) / PubMed

    • Relevance: Confirms the susceptibility of morpholine rings to N-oxide formation and subsequent rearrangement.[1]

    • Link:[2]

  • Benzylamine Stability & Substitution Effects:

    • Source: American Chemical Society (ACS)

    • Relevance: details the stability of ortho-substituted benzylamines and the impact of steric hindrance on reactivity.

    • Link:

  • General Amine Storage Guidelines:

    • Source: MedChemExpress (MCE)[3]

    • Relevance: Provides standard industry protocols for storing N-methylbenzylamine derivatives (-80°C for 6 months).

    • Link:[1]

  • Morpholine in Drug Discovery:

    • Source: Journal of Medicinal Chemistry (via PMC)

    • Relevance: Discusses the metabolic and chemical stability of morpholine scaffolds in drug candidates.

    • Link:

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: Structural Validation of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine via 1H NMR

This guide serves as a technical resource for the structural validation of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine (hereafter referred to as Compound A ). It is designed for medicinal chemists and analytical sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the structural validation of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine (hereafter referred to as Compound A ). It is designed for medicinal chemists and analytical scientists requiring a definitive protocol to distinguish this ortho-substituted scaffold from its regioisomers and synthetic byproducts.

Executive Summary: The Ortho-Substitution Challenge

In drug discovery, the N-methylbenzylamine scaffold is a privileged motif, often serving as a linker in CNS-active agents and kinase inhibitors. However, the introduction of a bulky morpholinomethyl group at the ortho (2-) position creates specific steric and electronic environments that distinguish it from the thermodynamically more stable para and meta isomers.

This guide compares the 1H NMR profile of Compound A against its primary alternatives (regioisomers and synthesis impurities). The core objective is to provide a self-validating assignment strategy that confirms the 1,2-disubstitution pattern , ruling out the common AA'BB' systems found in para-isomers.

Structural Analysis & Alternatives Comparison

The primary challenge in synthesizing Compound A is preventing or detecting regio-isomer contamination (e.g., starting from impure o-xylene derivatives) and controlling the sequential amination steps.

FeatureCompound A (Ortho) Alternative 1: Para-Isomer Alternative 2: Bis-Morpholine Impurity
Symmetry Asymmetric (Cs) High Symmetry (C2v effective)High Symmetry (if bis-substituted)
Aromatic Region ABCD System (Multiplet) AA'BB' System (2 Doublets) Singlet or AA'BB'
Benzylic Protons Two distinct singlets (often deshielded)Two distinct singletsOne singlet (if symmetric)
Diagnostic Signal NOE Interaction between benzylic CH₂ groupsNo NOE between benzylic centersAbsence of N-Methyl singlet
Experimental Protocol

To ensure reproducibility and resolution of the benzylic protons, the following acquisition parameters are recommended.

Sample Preparation:

  • Solvent: CDCl₃ (99.8% D) is preferred over DMSO-d₆ to minimize solvent viscosity broadening and to allow clear observation of the amine (NH) proton exchange.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Acquisition Parameters (400 MHz+):

  • Pulse Angle: 30° (to ensure accurate integration).

  • Relaxation Delay (D1): ≥ 2.0 seconds (critical for accurate integration of the N-Methyl singlet).

  • Scans: 16–64 (sufficient for S/N > 100).

Detailed Peak Assignment & Interpretation

The spectrum of Compound A is characterized by two distinct benzylic environments and a complex aromatic region.

A. The Aliphatic "Fingerprint" (2.0 – 4.0 ppm)

Unlike simple benzylamines, Compound A possesses two "arms" attached to the benzene ring.

  • N-Methyl Group (-NH-CH₃):

    • Shift: ~2.45 ppm.[1]

    • Multiplicity: Singlet (sharp).

    • Validation: Integration must be 3H. If split into a doublet, proton exchange is slow (rare in CDCl₃) or it is a salt form.

  • Morpholine Ring:

    • N-CH₂ (Internal): ~2.40–2.50 ppm (Triplet/Multiplet, 4H). Often overlaps with the N-Methyl singlet.

    • O-CH₂ (External): ~3.70 ppm (Triplet, 4H). Distinctive deshielded position due to oxygen.

  • Benzylic Protons (Critical for Regio-chemistry):

    • Ar-CH₂-Morpholine: Singlet, ~3.55 ppm (2H).

    • Ar-CH₂-NHMe: Singlet, ~3.80 ppm (2H).

    • Note: In the ortho isomer, these two singlets are chemically distinct. In symmetric bis-substituted impurities, these may collapse into a single peak.

B. The Aromatic Region (7.1 – 7.5 ppm)

This is the definitive region for confirming the ortho substitution.

  • Pattern: 4 distinct protons (ABCD system).

  • Appearance: A complex multiplet region.[2] You will NOT see the clear "two tall doublets" characteristic of the para isomer.

  • Shift Logic:

    • H-3/H-6 (Adjacent to CH₂): Typically doublet-like, ~7.2–7.4 ppm.

    • H-4/H-5: Triplets/Multiplets, ~7.1–7.3 ppm.

  • Validation: Integration must sum to 4H. A value of 3H implies a trisubstituted impurity; 5H implies monosubstitution (loss of a group).

C. The Exchangeable Proton (-NH-)
  • Shift: ~1.5 – 2.5 ppm (Broad singlet).

  • Behavior: Disappears upon D₂O shake. Its position is concentration-dependent.

Visualization of Structural Logic

The following diagram illustrates the assignment logic and the spatial relationships that define the NMR signature.

NMR_Assignment cluster_molecule Molecule Structure: Compound A cluster_spectrum 1H NMR Signals (CDCl3) Benzene Benzene Ring (Ortho-Substituted) Arm1 Pos 1: -CH2-NH-CH3 (N-Methylaminomethyl) Benzene->Arm1 C1 Arm2 Pos 2: -CH2-Morpholine (Morpholinomethyl) Benzene->Arm2 C2 Sig_Ar Aromatic Region 7.1 - 7.5 ppm (4H, Multiplet/ABCD) Benzene->Sig_Ar Anisotropy Sig_Ben1 Benzylic CH2 (Amine) ~3.80 ppm (2H, s) Arm1->Sig_Ben1 Deshielding Sig_Me N-Methyl ~2.45 ppm (3H, s) Arm1->Sig_Me Sig_Ben2 Benzylic CH2 (Morph) ~3.55 ppm (2H, s) Arm2->Sig_Ben2 Sig_MorphO Morpholine O-CH2 ~3.70 ppm (4H, t) Arm2->Sig_MorphO Check Validation Logic Sig_Ar->Check Multiplet? Confirmed Ortho Confirmed Ortho Check->Confirmed Ortho Yes Reject (Para/Meta) Reject (Para/Meta) Check->Reject (Para/Meta) No (AA'BB')

Caption: Logical mapping of structural moieties to 1H NMR signals. The "Validation Logic" node highlights the critical aromatic region check.

Comparative Workflow: Distinguishing Isomers

To certify the product identity, follow this decision tree.

Decision_Tree Start Start: Analyze 1H NMR Step1 Check Aromatic Region (7.0-7.5 ppm) Start->Step1 Decision1 Pattern Type? Step1->Decision1 Res_Para 2 Doublets (AA'BB') = Para Isomer Decision1->Res_Para Symmetric Res_Ortho Complex Multiplet (ABCD) = Ortho Isomer Decision1->Res_Ortho Asymmetric Step2 Check Benzylic CH2s (3.5-4.0 ppm) Res_Ortho->Step2 Decision2 Number of Singlets? Step2->Decision2 Res_Impure 1 Singlet (4H) = Symmetric Impurity Decision2->Res_Impure One Res_Pure 2 Distinct Singlets (2H each) = Compound A Decision2->Res_Pure Two

Caption: Step-by-step decision tree for validating regio-chemistry and purity.

References
  • BenchChem. (2025).[2] A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes. Retrieved from

  • ChemicalBook. (n.d.). N-Methylbenzylamine 1H NMR Spectrum. Retrieved from

  • Harikrishna, K., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Magnetic Resonance in Chemistry. Retrieved from

  • PubChem. (2025).[3] N-Methyl-4-methylbenzylamine Spectral Data. Retrieved from

  • Rogue Chem. (2024).[4] H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). Retrieved from

Sources

Comparative

Validating purity of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine using elemental analysis

Executive Summary N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine (Calculated Formula: ; MW: ~220.31 g/mol ) is a critical secondary amine intermediate often employed in the synthesis of kinase inhibitors and CNS-active...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine (Calculated Formula:


; MW: ~220.31  g/mol ) is a critical secondary amine intermediate often employed in the synthesis of kinase inhibitors and CNS-active agents.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it frequently fails to account for inorganic salts, moisture, and trapped solvents—contaminants to which this hygroscopic amine is particularly susceptible.

This guide details the validation of this specific molecule using Elemental Analysis (CHN/O combustion) . It contrasts this classical method with modern alternatives (HPLC, qNMR) and provides a self-validating protocol to distinguish between synthesis failure and simple solvation issues.

Part 1: Theoretical Framework & Molecule Specifics

Before attempting validation, one must establish the theoretical baseline. This molecule features a benzylamine core substituted with a morpholine ring via a methylene linker.

Chemical Structure Analysis:

  • Core: Benzene ring (

    
    )
    
  • Substituent 1 (Position 1): N-methylaminomethyl group (

    
    )
    
  • Substituent 2 (Position 2): Morpholinomethyl group (

    
    )
    

Theoretical Composition (


): 
Element Count Atomic Mass Total Mass Theoretical %
Carbon (C) 13 12.011 156.14 70.87%
Hydrogen (H) 20 1.008 20.16 9.15%
Nitrogen (N) 2 14.007 28.01 12.72%
Oxygen (O) 1 15.999 15.99 7.26%

| Total | | | 220.31 | 100.00% |

Expert Insight: As a secondary amine with a morpholine ring, this compound is a di-base . It will aggressively scavenge atmospheric


 to form carbamates or carbonates and absorb moisture. A "failed" EA result often indicates a wet sample rather than a bad synthesis.

Part 2: Comparative Analysis (EA vs. HPLC vs. qNMR)

Why use Elemental Analysis when HPLC exists? The following comparison highlights why EA remains the "Gatekeeper of Bulk Purity."

Table 1: Purity Assessment Methodologies Compared
FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (

)
Primary Detection Mass % of Elements (C, H, N)UV-active Organic ImpuritiesMolar ratio of protons
Blind Spots Isomeric impurities (e.g., meta- vs ortho-)Inorganic salts, Water, Solvents, Non-UV active compoundsParamagnetic impurities, overlapping signals
Sample Req. Low (2–5 mg)Low (<1 mg)High (10–20 mg) + Internal Std
Precision

(Absolute)

(Relative Area)

(Absolute)
Best For... Validation of Salt Form & Solvation Trace Organic Impurity Profiling Absolute Potency Determination
Decision Matrix: When to Use Which Method

ValidationLogic Start Synthesis Complete Check1 Is the product a solid? Start->Check1 HPLC Run HPLC-MS (Identify Organic Impurities) Check1->HPLC Decision1 HPLC Purity > 98%? HPLC->Decision1 Decision1->Start No (Re-purify) EA Run Elemental Analysis (CHN) (Check Bulk Purity/Salt Form) Decision1->EA Yes Result EA within ±0.4%? EA->Result Pass VALIDATED High Purity Result->Pass Yes Fail Recalculate for Solvent/Water Trapping Result->Fail No qNMR Run qNMR (Quantify Solvent/Water) Fail->qNMR qNMR->Pass If recalculated values match

Caption: Workflow for integrating EA into a purity validation pipeline. EA serves as the final check for bulk composition after organic impurities are ruled out.

Part 3: Experimental Protocol (Self-Validating System)

To validate the purity of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine, follow this protocol. It includes a mandatory "Drying Cycle" to mitigate the hygroscopic nature of the amine.

Equipment & Reagents[1][2][3][4][5]
  • Instrument: Flash 2000 CHNS/O or Elementar vario EL cube.

  • Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%) or Sulfanilamide.

  • Gas: Helium (Carrier, 99.999%), Oxygen (Combustion, 99.995%).

  • Sample: >5 mg of the target amine.

Step-by-Step Workflow
  • Pre-Analysis Drying (Critical):

    • Place 10 mg of sample in a vacuum oven at 40°C for 4 hours.

    • Why? This removes surface moisture and loosely bound ether/DCM solvents that skew Carbon % down and Hydrogen % up.

  • System Suitability Test (SST):

    • Run 3 blanks (empty tin capsules).

    • Run 3 standards (Acetanilide).

    • Acceptance: K-factor deviation < 1.01; Standard deviation < 0.1%.

  • Sample Preparation:

    • Weigh 2.0–2.5 mg of the dried amine into a tin capsule.

    • Fold hermetically to exclude air (and atmospheric

      
      ).
      
    • Prepare in triplicate.

  • Combustion:

    • Furnace Temp: 950°C (Dynamic Flash Combustion).

    • Reduction Oven: 650°C (Copper).

  • Data Analysis (The Self-Validating Loop):

    • Compare Found % vs. Theoretical % .

    • Acceptance Criteria:

      
       for C, H, and N.
      
Experimental Workflow Diagram

EA_Protocol Sample Crude Sample (Hygroscopic Amine) Dry Vacuum Dry 40°C, 4h Sample->Dry Remove H2O Weigh Microbalance (±0.001 mg) Dry->Weigh 2.5 mg Combust Combustion 950°C + O2 Weigh->Combust Tin Capsule Detect TCD Detection (N2, CO2, H2O) Combust->Detect Gases Calc Compare with C13H20N2O Detect->Calc

Caption: Operational flow for CHN analysis emphasizing the pre-drying step essential for amine derivatives.

Part 4: Data Interpretation & Case Study

This section demonstrates how to interpret a "Failed" result and validate it mathematically.

Scenario: The "Wet" Sample

You synthesized the target molecule. HPLC shows 99.5% purity (Area %), but EA results look "bad."

Experimental Data:

  • Found: C: 68.50%, H: 9.45%, N: 12.20%

  • Theoretical (

    
    ):  C: 70.87%, H: 9.15%, N: 12.72%
    

Analysis:

  • Carbon Deviation:

    
     (Fail).
    
  • Hydrogen Deviation:

    
     (Pass/Borderline).
    
  • Nitrogen Deviation:

    
     (Fail).
    

Diagnosis: Lower Carbon and Nitrogen combined with elevated Hydrogen is the classic signature of Water Solvation .

The Mathematical Validation (Correction Calculation): Assume the sample is a hemi-hydrate (


).
  • New Formula:

    
    
    
  • New MW:

    
    
    

Recalculated Theoreticals:

  • C:

    
    
    
  • H:

    
    
    
  • N:

    
    
    

Comparison with Found Data:

  • Found C (68.50%) vs. Hydrate C (68.09%)

    
     (Acceptable)
    
  • Found N (12.20%) vs. Hydrate N (12.21%)

    
     (Perfect Match)
    

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • United States Pharmacopeia (USP). <731> Loss on Drying. USP-NF. Link

  • Thermo Fisher Scientific. (2021). FlashSmart Elemental Analyzer for Pharmaceutical Characterization. Application Note 42306. Link

  • PubChem. (2024). Compound Summary for C13H20N2O (Analogues). National Library of Medicine. Link

Validation

Reference standards for N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine quantification

Topic: Reference Standards for N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine Quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine Quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of next-generation kinase and protease inhibitors (such as Cathepsin K or STAT6 modulators), the "Ortho-Morpholino" benzylamine scaffold is a privileged structure. However, N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine presents unique quantification challenges due to its dual-basic centers (morpholine pKa ~8.3, secondary amine pKa ~9.5) and susceptibility to atmospheric carboxylation.

This guide moves beyond simple catalog listings to compare the fitness-for-purpose of various reference standard grades. It outlines a self-validating protocol for establishing an in-house Primary Reference Standard when pharmacopeial options are unavailable.

Part 1: The Molecule & Criticality of Quantification

This molecule acts as a "linker" intermediate. Its purity is critical because:

  • Stoichiometric Balance: In convergent synthesis, excess amine can lead to difficult-to-purge bis-alkylated impurities.

  • Genotoxic Potential: As a secondary amine, it is a precursor to N-nitroso compounds (nitrosamines) if exposed to nitrosating agents. Strict limits (often < 26.5 ng/day) require highly sensitive quantification (LOQ < 0.05 ppm).

Chemical Behavior & Stability[1][2]
  • Free Base: Likely a viscous oil or low-melting solid. Highly hygroscopic and reactive with atmospheric CO₂ to form carbamate salts (appearing as "ghost peaks" in HPLC).

  • Salt Forms (Recommended): The Dihydrochloride (2HCl) or Fumarate salts offer superior crystallinity and weighing precision.

Part 2: Comparative Analysis of Reference Standard Grades

For non-compendial intermediates, researchers often default to commercial reagents. This section objectively compares the risks and suitability of available grades.

Table 1: Comparative Performance Matrix
FeatureOption A: Commercial Reagent Grade Option B: Synthesized Working Standard Option C: qNMR-Certified Primary Standard
Source Catalog Vendors (e.g., Sigma, Enamine)In-House Process ChemistrySpecialized CRO or In-House Metrology
Purity Claim "Area %" (HPLC/GC)>98% (HPLC) + TGA/KF correctionMass Balance or qNMR (Weight %)
Traceability None (Batch-dependent)Traceable to Option CTraceable to NIST/SI (via Internal Std)
Uncertainty High (± 2-5%)Moderate (± 1.0%)Low (± 0.5%)
Suitability Early Discovery / Route ScoutingRoutine Process Monitoring (IPC)GMP Release & Impurity Quantification
Critical Risk Salt Stoichiometry Unknown: Vendors often sell "HCl" without specifying mono- vs. bis-salt, leading to massive assay errors.Stability Drift: Requires re-testing every 6 months.Cost/Time: High resource investment.[1]

Part 3: The Self-Validating Qualification Protocol

Since a USP/EP monograph likely does not exist for this specific intermediate, you must generate your own Primary Reference Standard . This protocol uses Quantitative NMR (qNMR) to establish absolute purity, bypassing the need for a chromatographic reference.

Workflow Diagram: The Qualification Loop

Standard_Qualification Raw Crude Synthesis (Free Base) Salt Salt Formation (2HCl Crystallization) Raw->Salt Stabilization Drying Vacuum Drying (<0.5% Water) Salt->Drying Remove Solvents qNMR qNMR Analysis (vs. NIST Benzoic Acid) Drying->qNMR Absolute Assay LCMS LC-MS/UV (Impurity Profiling) Drying->LCMS Chrom. Purity CoA Generate CoA (Assigned Purity) qNMR->CoA Primary Value LCMS->CoA Supporting Data Working Routine Working Standard CoA->Working Calibration

Figure 1: Workflow for converting crude intermediate into a qualified Primary Reference Standard using qNMR.

Detailed Methodology: qNMR Purity Assignment

Why this works: qNMR response is directly proportional to the number of protons, independent of the molecule's UV extinction coefficient.

  • Internal Standard (IS) Selection: Use Maleic Acid (traceable to NIST SRM) or 1,3,5-Trimethoxybenzene . Ensure the IS signals do not overlap with the benzyl protons (~3.5-4.5 ppm) or morpholine protons (~2.5-3.8 ppm) of the target.

  • Solvent: Deuterated DMSO (

    
    ) is preferred to ensure solubility of the bis-HCl salt and prevent H/D exchange of the amine protons.
    
  • Acquisition:

    • Relaxation delay (

      
      ) must be 
      
      
      
      (typically 30-60 seconds) to ensure full magnetization recovery.
    • Collect 64 scans for sufficient S/N ratio (>250:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.

Part 4: Analytical Method for Quantification

Once the standard is qualified, use this HPLC method for routine analysis. This method addresses the "dual-basic" nature of the molecule, which often causes peak tailing on standard C18 columns.

Recommended HPLC Conditions (High pH)

High pH is chosen to suppress ionization of the secondary amine and morpholine, improving peak shape and retention.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (resistant to high pH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 215 nm (benzyl absorption) and 254 nm.

  • Temperature: 40°C.[3]

Analytical Logic Diagram

Analytical_Logic Start Sample: N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine Decision Check pH of Mobile Phase Start->Decision LowPH Low pH (Formic Acid) Decision->LowPH pH < 3 HighPH High pH (NH4HCO3, pH 10) Decision->HighPH pH > 9 ResultLow Protonated Species (Peak Tailing due to Silanol Interaction) LowPH->ResultLow ResultHigh Neutral Species (Sharp Peaks, Better Retention) HighPH->ResultHigh Interference Check for Carbamate Artifact (M+44 in MS) ResultHigh->Interference Validation Step

Figure 2: Impact of pH selection on chromatographic performance and artifact detection.

Part 5: Handling & Stability Guidelines

The "Ghost Peak" Phenomenon: Secondary amines react reversibly with CO₂ to form carbamic acids/salts.



In LC-MS, this may appear as a peak with 

.
  • Prevention: Store standards under Argon/Nitrogen.

  • Analysis: Use acidic diluents (0.1% Formic acid in Water/MeOH) for sample preparation to decarboxylate any carbamates back to the parent amine before injection.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797-2810. Link

  • Gauthier, J. Y., et al. (2008).[4] "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. (Context for morpholine-benzyl intermediates). Link

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers.Link

Sources

Comparative

Spectroscopic comparison of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine vs. non-methylated analogs

Technical Comparison Guide: Spectroscopic Characterization of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine vs. Non-Methylated Analogs Executive Summary & Structural Context In the development of CNS-active ligands an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Spectroscopic Characterization of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine vs. Non-Methylated Analogs

Executive Summary & Structural Context

In the development of CNS-active ligands and kinase inhibitors, the 2-(morpholin-4-ylmethyl)benzylamine scaffold is a privileged motif.[1] It combines a solubilizing morpholine ring with a flexible benzylamine linker, often serving as a key interaction point in hydrophobic pockets.[2]

This guide provides a definitive spectroscopic comparison between two critical variants of this scaffold:

  • The Target (Secondary Amine): N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine.[1]

  • The Analog (Primary Amine): N-[2-(morpholin-4-ylmethyl)benzyl]amine (Non-methylated).[1]

Why This Matters: The methylation of the benzylic nitrogen dramatically alters basicity, lipophilicity (LogD), and hydrogen bond donor (HBD) capacity.[2] Distinguishing these analogs rapidly during high-throughput synthesis is critical to validating structure-activity relationship (SAR) data.[1]

Synthetic Origin & Purity Considerations

To understand the spectroscopic impurities often found in these samples, one must understand their genesis.[2] These compounds are typically synthesized via Reductive Amination .[2][1][3]

  • The Analog (Primary) is derived from 2-(morpholin-4-ylmethyl)benzaldehyde reacting with ammonia (or an ammonia equivalent like ammonium acetate).[1]

  • The Target (Secondary) is derived from the same aldehyde reacting with methylamine.[2]

Senior Scientist Insight: A common pitfall in the synthesis of the Target (Methylated) is the formation of the tertiary dimethyl impurity if the stoichiometry of the reducing agent is not controlled.[2] The spectroscopic markers detailed below are essential for detecting this over-alkylation.

Workflow Visualization: Reductive Amination Pathways

SynthesisPath cluster_0 Pathway A (Target) cluster_1 Pathway B (Analog) Aldehyde Precursor: 2-(morpholin-4-ylmethyl) benzaldehyde MeNH2 Reagent: Methylamine ImineA Intermediate: N-Methyl Imine Aldehyde->ImineA + MeNH2 - H2O ImineB Intermediate: Unsubstituted Imine Aldehyde->ImineB + NH4OAc - H2O Target TARGET: N-Methyl-N-benzylamine (Secondary) ImineA->Target + NaBH(OAc)3 Reduction NH3 Reagent: Ammonia/NH4OAc Analog ANALOG: Primary Benzylamine ImineB->Analog + NaBH3CN Reduction

Figure 1: Divergent synthetic pathways determining the final amine class.[1] Control of the amine source dictates the primary vs. secondary outcome.[2]

Spectroscopic Differentiation: The Data

The following sections detail the diagnostic signals required to distinguish the N-methylated target from its primary analog.

A. Infrared Spectroscopy (FT-IR)

IR is the fastest "triage" method for these amines.[1] The N-H stretching region (3300–3500 cm⁻¹) is definitive.[2][4]

FeaturePrimary Analog (Non-methylated)Target (N-Methylated)Mechanistic Explanation
N-H Stretch Two Bands (Doublet)One Band (Singlet)Primary amines have symmetric & asymmetric stretches.[1][5] Secondary amines have only one N-H bond.[2][1][4][6][7]
Frequency ~3380 cm⁻¹ (asym) & ~3300 cm⁻¹ (sym)~3310–3350 cm⁻¹ (weak)The single N-H in the target is often weaker and broader due to H-bonding.[2]
N-H Bend Strong band ~1600 cm⁻¹ (Scissoring)Weak/AbsentSecondary amines lack the scissoring mode characteristic of -NH2.[1]

Application Note: In the presence of the morpholine ring, the C-O-C stretch (~1100 cm⁻¹) will be dominant in both.[2] Do not confuse this with amine signals. Focus strictly on the high-frequency region >3000 cm⁻¹.[1]

B. Nuclear Magnetic Resonance (¹H NMR)

NMR provides the most granular structural confirmation.[2] The "Ortho Effect" from the morpholine substituent creates a unique magnetic environment.

Protocol: Dissolve 5-10 mg of sample in CDCl₃. If N-H peaks are broad/invisible, add 1 drop of D₂O (shake and settle) to identify exchangeable protons.[2]

Proton EnvironmentPrimary Analog (δ ppm)Target (N-Methylated) (δ ppm)Diagnostic Value
N-Methyl (-NH-CH₃) Absent 2.35 – 2.45 (Singlet, 3H) Primary Indicator. Sharp singlet.[1]
Benzylic -CH₂-N ~3.85 (Singlet, 2H)~3.75 (Singlet, 2H)Methylation causes a slight upfield shift due to electron donation from the methyl group.[2]
Amine N-H ~1.5 – 2.0 (Broad, 2H)~1.8 – 2.2 (Broad, 1H)Disappears upon D₂O shake.[2] Integration (2H vs 1H) is critical.
Morpholine -CH₂- 3.65 (m, 4H), 2.45 (m, 4H)3.65 (m, 4H), 2.45 (m, 4H)Unchanged.[2] Serves as an internal integration standard.[2][1]

Expert Insight - The Ortho-Substituent Effect: In both molecules, the 2-(morpholin-4-ylmethyl) group exerts steric bulk.[1] In the N-methylated target , this bulk can restrict rotation around the benzylic bond, occasionally causing the benzylic protons to appear as an AB quartet rather than a singlet in high-field NMR (>500 MHz) at low temperatures.[2] This is not an impurity; it is a conformational phenomenon.[2][1]

C. Mass Spectrometry (ESI-MS)

Mass spec is the validation of molecular weight, but fragmentation patterns (MS/MS) confirm the specific connectivity.[2]

  • Primary Analog MW: ~234.3 Da (M+H: 235.3)[2]

  • Target (Methylated) MW: ~248.3 Da (M+H: 249.3)[2]

Fragmentation Pathways (MS/MS): Both molecules undergo α-cleavage adjacent to the nitrogen.[1][4]

  • Target (N-Methyl): The parent ion (249) typically loses the methyl-amine fragment or undergoes benzylic cleavage.[1]

    • Diagnostic Fragment:m/z 44 (CH₂=NH⁺-CH₃) is specific to the N-methylated species.[1]

  • Analog (Primary):

    • Diagnostic Fragment:m/z 30 (CH₂=NH₂⁺) is specific to the primary amine.[2]

Fragmentation Logic Diagram

MSFragmentation TargetIon Target Parent Ion [M+H]+ = 249 FragT1 α-Cleavage A Loss of Morpholine-benzyl TargetIon->FragT1 Fragmentation CommonFrag Tropylium-Morpholine Ion (Stable Benzylic Cation) TargetIon->CommonFrag Benzylic Cleavage FragT2 Diagnostic Ion [CH2=NHMe]+ m/z = 44 FragT1->FragT2 Imine formation AnalogIon Analog Parent Ion [M+H]+ = 235 FragA1 α-Cleavage B Loss of Morpholine-benzyl AnalogIon->FragA1 Fragmentation AnalogIon->CommonFrag Benzylic Cleavage FragA2 Diagnostic Ion [CH2=NH2]+ m/z = 30 FragA1->FragA2 Imine formation

Figure 2: ESI-MS fragmentation logic. The low molecular weight iminium ions (m/z 44 vs 30) provide definitive structural confirmation.[2]

Experimental Protocol: "Self-Validating" NMR Setup

To ensure trust in your data, follow this protocol which includes an internal validation step.[2]

Reagents:

  • Sample (~10 mg)[2]

  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane).[2][1]

  • Auxiliary: D₂O (Deuterium Oxide).[2][1]

Step-by-Step:

  • Preparation: Dissolve the sample in 0.6 mL CDCl₃. Ensure the solution is clear. Turbidity suggests inorganic salt contamination (common in reductive amination workups).[2][1]

  • Acquisition 1 (Standard): Run a standard ¹H NMR (16 scans).

  • Check: Locate the TMS peak at 0.00 ppm. Integrate the Morpholine -CH₂- peaks (3.6-3.7 ppm) and set value to 4.00.[1]

  • Validation (The "Shake"): Add 1 drop of D₂O directly to the NMR tube.[2] Cap and shake vigorously for 30 seconds. Allow layers to separate (2 mins).

  • Acquisition 2 (Exchange): Run the ¹H NMR again.

  • Analysis:

    • If the broad singlet at ~1.8-2.2 ppm disappears, it is the Amine N-H.[2]

    • If the singlet at ~2.4 ppm (N-Methyl) remains unchanged, you have confirmed the Target .[2]

    • If two protons worth of signal disappear (from the ~1.5-2.0 region), you have confirmed the Primary Analog .[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][1] (Standard text for IR/NMR amine differentiation).

  • National Center for Biotechnology Information. (2025).[2][1] PubChem Compound Summary for N-Methylbenzylamine. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link][2][8][9][10]

  • U.S. National Institutes of Health. (2018).[2][1] Fragmentation mechanisms of protonated benzylamines. PubMed.[2][1] Retrieved from [Link]

  • Preprints.org. (2023).[2][1] Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization. Retrieved from [Link][2]

Sources

Validation

A Comparative Guide to the Infrared Spectrum Analysis of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine

Introduction Infrared (IR) spectroscopy is an indispensable analytical technique in drug development and chemical research, offering a rapid and non-destructive method for the identification of functional groups and the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in drug development and chemical research, offering a rapid and non-destructive method for the identification of functional groups and the elucidation of molecular structures. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its covalent bonds. Each functional group possesses a unique set of vibrational frequencies, resulting in a characteristic "fingerprint" spectrum that is invaluable for structural confirmation.

This guide provides an in-depth analysis of the infrared spectrum of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine, a complex tertiary amine. We will deconstruct its molecular architecture to predict its characteristic spectral features. Crucially, this guide will present a comparative analysis against structurally similar primary, secondary, and cyclic amines to highlight the distinguishing spectral markers. By understanding these differences, researchers can confidently identify the target molecule and differentiate it from potential precursors or impurities. The content herein is grounded in established spectroscopic principles and supported by experimental data and protocols to ensure scientific integrity and practical utility for researchers in the field.

Molecular Structure and Predicted IR Vibrational Modes

The structure of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine is multifaceted, incorporating several key functional groups that give rise to a distinct IR spectrum. A thorough analysis begins with identifying these groups and their expected vibrational frequencies.

  • Tertiary Amine (Aromatic-Aliphatic): The central nitrogen atom is bonded to three carbon atoms (an N-methyl group, a benzyl group, and a morpholinomethyl group), making it a tertiary amine. The most significant feature of a tertiary amine is the complete absence of N-H stretching vibrations, which are typically found in the 3300-3500 cm⁻¹ region for primary and secondary amines.[1][2][3] The C-N stretching vibrations for tertiary amines are often weak and occur in the congested fingerprint region (1350-1000 cm⁻¹), making them less diagnostically reliable than the absence of the N-H stretch.[4][5]

  • Aromatic Ring (Ortho-disubstituted): The benzyl group contains a benzene ring with two substituents in the ortho (1,2) position. This gives rise to several characteristic absorptions:

    • Aromatic C-H Stretch: A sharp, medium-intensity band appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6][7]

    • Aromatic C=C Stretch: Two to four medium-intensity bands within the 1620-1450 cm⁻¹ region due to ring stretching vibrations.[6][7]

    • Overtone/Combination Bands: A pattern of weak absorptions in the 2000-1650 cm⁻¹ region, the shape of which can be indicative of the substitution pattern.[6][8]

    • C-H Out-of-Plane (OOP) Bending: A strong absorption band whose position is highly characteristic of the ring's substitution pattern. For ortho-disubstitution, this band is typically found between 770 and 735 cm⁻¹.[9][10]

  • Aliphatic Chains (CH₃ & CH₂): The molecule contains multiple sp³-hybridized C-H bonds in the N-methyl, benzyl CH₂, morpholinomethyl CH₂, and morpholine ring CH₂ groups.

    • Aliphatic C-H Stretch: Strong, sharp absorptions appearing just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[7][11]

  • Ether Linkage (C-O-C): The morpholine ring contains a cyclic ether functional group.

    • Asymmetric C-O-C Stretch: This vibration is expected to produce a very strong and prominent band in the 1140-1070 cm⁻¹ region, which is a key diagnostic feature for saturated ethers.[12][13][14]

The following diagram illustrates the primary functional groups of the target molecule and their associated, diagnostically significant IR absorption regions.

Caption: Key functional groups of the target molecule and their characteristic IR absorption regions.

Detailed IR Spectrum Interpretation

Based on the structural analysis, we can predict and assign the peaks in a hypothetical IR spectrum of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine. The table below summarizes the expected absorptions, their intensities, and the vibrations responsible.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group Origin
~3060, ~3030Medium=C-H StretchAromatic Ring
2955 - 2850Strong-C-H Stretch (Asymmetric & Symmetric)CH₃ and CH₂ groups (aliphatic)
~2820Weak-MediumC-H Symmetric Stretch (N-CH₃)N-Methyl Group[4]
1605, 1495, 1455Medium-WeakC=C Ring StretchAromatic Ring[6]
~1465MediumCH₂ Scissoring (Bending)Aliphatic CH₂ groups[11]
~1350Medium-WeakC-N StretchAromatic Amine Moiety[1][15]
~1120StrongC-O-C Asymmetric StretchEther linkage in Morpholine Ring[14]
~750StrongC-H Out-of-Plane Bend (4 adjacent H)Ortho-disubstituted Aromatic Ring[10]
3300 - 3500 Absent N-H Stretch Confirms Tertiary Amine [2][3]

The most compelling evidence for the successful synthesis of the target molecule is combinatorial. The analyst must observe:

  • The absence of any N-H stretching bands.

  • The presence of both aromatic (=C-H) and aliphatic (-C-H) stretching bands in the 3100-2850 cm⁻¹ region.

  • A strong C-O-C ether stretch around 1120 cm⁻¹.

  • A strong out-of-plane bending band around 750 cm⁻¹, confirming the ortho-substitution pattern on the benzene ring.

Comparative Analysis: Distinguishing Tertiary from Primary and Secondary Amines

To underscore the diagnostic power of the key spectral features, we compare the expected spectrum of our target molecule with the known IR characteristics of its structural relatives: Benzylamine (primary), N-methylbenzylamine (secondary), and Morpholine (cyclic secondary).

Feature (cm⁻¹)Target Molecule (Tertiary)Benzylamine (Primary)N-methylbenzylamine (Secondary)Morpholine (Cyclic Secondary)
N-H Stretch Absent Two sharp bands (~3360 & 3290)[16]One sharp band (~3310)[3][17]One sharp band (~3330)[18]
N-H Bend Absent Present (~1600)Weak or absent (~1550)Present
Aromatic C-H Present (~3030)Present (~3030)[19]Present (~3030)Absent
Aliphatic C-H Present (2955-2850)Present (2920, 2850)Present (2940, 2850)Present (2954-2820)[18]
C-O-C Stretch Present, Strong (~1120) AbsentAbsentPresent, Strong (~1115)
Aromatic OOP Present (~750, Ortho) Present (~735, Mono)[10]Present (~735, Mono)Absent

This comparison clearly demonstrates that the N-H stretching region is the most informative for determining the amine class. The presence of two peaks indicates a primary amine, one peak a secondary amine, and a complete absence of signal confirms a tertiary amine.[2][20] Furthermore, the simultaneous presence of the strong C-O-C stretch and the specific aromatic OOP bend for ortho-substitution provides powerful, cumulative evidence for the unique structure of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine.

Standard Operating Protocol: FTIR Analysis of a Liquid Amine Sample

To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is essential. The following section details a self-validating workflow for analyzing a liquid amine sample, such as the target compound, using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Experimental Workflow

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Processing & Analysis p1 Ensure ATR crystal is clean. Use isopropanol and a soft wipe. p2 Verify instrument performance using a polystyrene standard. p1->p2 a1 Collect Background Spectrum (Clean, empty ATR crystal) p2->a1 If Pass a2 Apply small drop of liquid sample to cover the crystal. a1->a2 a3 Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) a2->a3 d1 Perform ATR correction (if required by software). a3->d1 d2 Label significant peaks and compare to reference data. d1->d2 d3 Clean ATR crystal thoroughly with appropriate solvent. d2->d3

Caption: Standard workflow for FTIR data acquisition and processing using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation and Validation:

    • Step 1.1 (Cleaning): Before any measurement, the ATR crystal (typically diamond or germanium) must be meticulously cleaned. Moisten a lint-free laboratory wipe with a volatile solvent like isopropanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.

    • Step 1.2 (Validation): Place a polystyrene film standard onto the ATR crystal and acquire a spectrum. Verify that the positions of major peaks are within the accepted tolerance (e.g., the 1601 cm⁻¹ peak should be at 1601 ± 1 cm⁻¹). This step ensures the instrument is properly calibrated and functioning correctly, making the protocol self-validating.

  • Background and Sample Collection:

    • Step 2.1 (Background): With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and it will be automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

    • Step 2.2 (Sample Application): Using a pipette, apply a small drop of the liquid N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine sample onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

    • Step 2.3 (Sample Scan): Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing and Cleaning:

    • Step 3.1 (Correction): The acquired data is automatically ratioed against the background spectrum to produce a clean absorbance spectrum. Modern software often includes an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the IR beam. Apply this correction if available for better comparison with transmission spectra databases.

    • Step 3.2 (Analysis): Use the software's peak-picking tool to identify and label the wavenumbers of the significant absorption bands. Compare these values with the predicted absorptions and reference data as detailed in Sections 2 and 3.

    • Step 3.3 (Final Cleaning): After the analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent and lint-free wipes to prevent cross-contamination for the next user.

Conclusion

Infrared spectroscopy provides a definitive and highly informative fingerprint for the structural verification of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine. The spectrum is characterized by a unique combination of features: the absence of N-H stretching vibrations confirming its tertiary amine nature, the presence of both aromatic and aliphatic C-H stretches, a strong C-O-C stretch from the morpholine ring, and a distinct C-H out-of-plane bending band indicative of its ortho-disubstituted aromatic ring. When compared with simpler primary and secondary amines, these features allow for unambiguous identification. By following the rigorous experimental protocol outlined, researchers can generate reliable, high-quality data to support their synthetic and developmental objectives.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]

  • ResearchGate. (2017). Observed IR spectrum of neutral morpholine and the calculated spectrum...[Link]

  • A-Z Chemistry. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Royal Society of Chemistry. (2017, January 18). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Department of Chemistry. [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. [Link]

  • LibreTexts Chemistry. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

  • ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red)...[Link]

  • Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Bioassay Validation: Utilizing Dopamine D4 Receptor-Selective Ligands as Controls

Introduction: The Imperative of Rigorous Bioassay Validation In the landscape of drug discovery and development, the bioassay stands as a cornerstone for decision-making. Whether screening for novel therapeutic candidate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Bioassay Validation

In the landscape of drug discovery and development, the bioassay stands as a cornerstone for decision-making. Whether screening for novel therapeutic candidates, characterizing lead compounds, or performing quality control, the reliability of a bioassay is paramount. A validated bioassay ensures that the data generated are accurate, precise, and reproducible, forming a trusted foundation for advancing a drug program.[1][2] Central to this validation process is the use of appropriate controls, which serve as benchmarks to confirm that the assay system is performing as expected.

This guide provides an in-depth, experience-driven framework for bioassay validation, focusing on assays for the Dopamine D4 Receptor (D4R), a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric conditions.[3][4] We will explore the use of a specific class of chemical tools—selective D4R ligands, exemplified by molecules structurally related to N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine—as controls to establish a self-validating and robust assay system. The principles discussed herein are grounded in internationally recognized guidelines, such as the ICH Q2(R1) and FDA recommendations, to ensure regulatory alignment and scientific rigor.[5][6][7][8]

The Control Compound: A Profile of D4R-Selective Morpholine Derivatives

While N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine is a highly specific structure, it belongs to a well-studied class of morpholine and benzylamine derivatives known to exhibit high affinity and selectivity for the Dopamine D4 Receptor.[9][10] For the purpose of this guide, we will discuss the validation principles using a representative compound from this class that has been thoroughly characterized in scientific literature, allowing us to build a robust validation strategy.

Pharmacological Target: The Dopamine D4 Receptor

The D4R is a member of the D2-like family of dopamine receptors and is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala.[3][4] Unlike D2 and D3 receptors, its unique distribution makes it an attractive target for treating cognitive deficits and other CNS disorders with potentially fewer motor side effects.[3]

Signaling Pathway: The D4R primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is a common readout for D4R activation in cell-based assays.[3]

D4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist D4R Agonist D4R Dopamine D4 Receptor Agonist->D4R Binds G_Protein Gαi/o-Gβγ (Inactive) D4R->G_Protein Activates G_Active Gαi/o-GTP (Active) G_Protein->G_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Active->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Conversion ATP ATP ATP->AC

Caption: Simplified Gαi/o signaling pathway of the Dopamine D4 Receptor.
Rationale for Use as a Control

The selection of a control compound is a critical experimental choice. A suitable control for a D4R bioassay should possess the following characteristics:

  • High Selectivity: The compound must demonstrate significantly higher affinity for the D4R over other dopamine receptor subtypes (D1, D2, D3, D5) and other off-target proteins. This ensures that the observed assay signal is attributable to its interaction with the intended target.

  • Defined Mechanism of Action: The control must be well-characterized as either an agonist, antagonist, or partial agonist. This is non-negotiable, as it defines its role. An agonist will serve as a positive control for activation, while an antagonist will be used to benchmark inhibition.

  • Potency and Reproducibility: The control should have a known potency (EC50 for agonists, IC50 for antagonists) in the nanomolar or low micromolar range to be effective at practical concentrations. Its activity must be highly reproducible across experiments.

  • Chemical Stability and Solubility: The compound must be stable under assay conditions and soluble in the assay buffer to ensure consistent concentrations.

Comparative Analysis: Alternative Controls for D4 Receptor Bioassays

No single compound is perfect for all applications. The choice of a control should be weighed against available alternatives. Below is a comparison of representative D4R-selective ligands that can serve as controls.

CompoundClassMechanism of ActionTypical D4R Affinity (Ki)Selectivity ProfileKey Considerations
Representative Morpholine Derivative Morpholine-benzylamineAgonist or AntagonistVaries (Low nM)High for D4R vs D2/D3The specific activity (agonist/antagonist) must be confirmed for the chosen analog.[9]
L-745,870 PyrrolopyridineAntagonist / Partial Agonist~0.3 nM>1000-fold vs D2/D3Considered a gold standard D4R antagonist, but has shown partial agonist activity in some systems.[4]
A-412997 AcetamidePartial Agonist~1.5 nM>100-fold vs D2/D3A well-characterized partial agonist, useful for studying nuanced receptor activation.[3]
Quinpirole Ergot derivativeAgonist~20-50 nMNon-selective (D2/D3/D4)Often used as a general D2-like agonist. Its lack of selectivity makes it a poor choice for a D4R-specific control but can be used to assess pan-D2-like activity.

Experimental Protocols: A Self-Validating System

The following protocols describe how to validate a D4R antagonist screening assay using a representative D4R-selective agonist as the positive control. The principles of validation—accuracy, precision, specificity, linearity, and range—are embedded within the workflow.[6]

Protocol: Validation of a D4R Antagonist cAMP Inhibition Assay

This assay quantifies the ability of test compounds to block the inhibitory effect of a D4R agonist on cAMP production.

1. Principle of the Self-Validating System: The assay relies on two key controls:

  • Positive Control (Agonist): A selective D4R agonist (our representative morpholine derivative). This compound, when added at its EC80 concentration, should consistently inhibit adenylyl cyclase (via forskolin stimulation) and lower cAMP levels. The stability of this signal validates the biological response of the cell system.

  • Negative Control (Antagonist): A well-characterized D4R antagonist (e.g., L-745,870). This compound should dose-dependently reverse the effect of the agonist, bringing cAMP levels back to baseline. Its known IC50 value serves as a performance benchmark.

2. Reagents and Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human Dopamine D4 Receptor.

  • Positive Control: Representative D4R Agonist.

  • Negative Control: L-745,870.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Stimulant: Forskolin.

  • Lysis & Detection Reagents: Commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • 384-well white assay plates.

3. Step-by-Step Methodology:

  • Cell Preparation:

    • Culture D4R-expressing cells to ~80-90% confluency.

    • Harvest cells gently using an enzyme-free dissociation buffer.

    • Wash cells with assay buffer and resuspend to a final density of 0.5-1.0 x 10^6 cells/mL.

  • Assay Plate Preparation:

    • Add 5 µL of assay buffer to all wells.

    • Using an acoustic dispenser or similar, dispense 50 nL of test compounds (in DMSO) to the appropriate wells for a 10-point dose-response curve.

    • Dispense 50 nL of the negative control (L-745,870) for its dose-response curve.

    • Dispense 50 nL of DMSO to control wells (Maximum and Minimum signal).

  • Agonist and Cell Addition:

    • Prepare the D4R agonist at 4x its final EC80 concentration.

    • Add 5 µL of the agonist solution to all wells except the "Maximum signal" wells (which receive buffer only).

    • Add 10 µL of the cell suspension to all wells.

    • Incubate for 30 minutes at room temperature.

  • Stimulation and Lysis:

    • Prepare a solution of Forskolin at 4x its final concentration (typically 1-10 µM).

    • Add 5 µL of the Forskolin solution to all wells.

    • Incubate for 30 minutes at room temperature.

    • Add lysis and detection reagents according to the cAMP kit manufacturer's instructions.

    • Incubate for 60 minutes and read the plate on a compatible plate reader.

4. Data Analysis and Validation Parameters:

  • Normalization:

    • Maximum Signal (0% Inhibition): Wells with cells + Forskolin + DMSO (no agonist).

    • Minimum Signal (100% Inhibition): Wells with cells + Forskolin + D4R Agonist (no antagonist).

    • Calculate the % inhibition for each test compound concentration.

  • Curve Fitting: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 (potency) and Hill slope.

  • Assay Quality Metrics (Trustworthiness):

    • Z'-factor: Calculate for each plate using the max and min signal controls. A Z' > 0.5 indicates a robust and screenable assay.

    • Signal-to-Background (S/B): Ratio of the mean of the max signal to the mean of the min signal. An S/B > 5 is generally desirable.

  • Validation Parameters (ICH Q2(R1) Principles):

    • Accuracy: The closeness of the experimentally determined IC50 of the control antagonist (L-745,870) to its historical or literature value.

    • Precision (Intra-assay and Inter-assay): Determined by calculating the %CV of the IC50 values for the control antagonist across multiple plates within the same run (intra-assay) and across different days (inter-assay). %CV < 20% is typically acceptable.

    • Specificity: Demonstrated by running the assay with a parental cell line (not expressing D4R). No significant inhibition should be observed, confirming the signal is D4R-dependent.

Workflow for Robust Bioassay Validation

The entire validation process can be visualized as a logical flow, ensuring that each component of the assay is rigorously tested before it is deployed for routine use.

Validation_Workflow cluster_params Validation Parameters Dev 1. Assay Development (Reagent titration, Z' optimization) PreVal 2. Pre-Validation (Control compound EC50/IC50 determination) Dev->PreVal FullVal 3. Full Validation Run (3+ independent runs) PreVal->FullVal Accuracy Accuracy FullVal->Accuracy Precision Precision (Intra & Inter-assay) FullVal->Precision Specificity Specificity FullVal->Specificity Robustness Robustness FullVal->Robustness Routine 4. Routine Use (QC checks with controls on every plate) FullVal->Routine Report 5. Validation Report (Documentation of results) Routine->Report

Caption: A logical workflow for the validation of a cell-based bioassay.

Conclusion

The validation of a bioassay is an indispensable process that underpins the integrity of drug discovery research. By employing well-characterized, selective control compounds like the morpholine derivatives targeting the Dopamine D4 Receptor, scientists can build self-validating assay systems. This approach, which integrates established controls and rigorous quality metrics like the Z'-factor at every stage, ensures that the resulting data is not just a number, but a reliable and actionable insight. Adherence to the principles outlined in this guide, grounded in regulatory standards and practical experience, will empower researchers to generate high-quality, reproducible data, thereby accelerating the path to novel therapeutics.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013-08-20). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). U.S. Food and Drug Administration. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025-12-04). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025-12-26). [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018-05-25). Bioanalysis Zone. [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation - Center for Biosimilars. (2018-06-12). [Link]

  • Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019 - YouTube. (2020-01-17). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. [Link]

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC. [Link]

  • Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors - MDPI. [Link]

  • Is there any compound that can decouple in vivo G-protein-coupled receptors. (2014-09-25). [Link]

  • Methylation-related metabolic effects of D4 dopamine receptor expression and activation. (2019-11-12). Nature. [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024-05-17). [Link]

  • A Novel Class of Dopamine D4 Receptor Ligands Bearing the Imidazoline Nucleus - PMC. [Link]

  • Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PMC. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI. [Link]

  • Novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides: synthesis, antimycobacterial activity and QSAR investigations - PubMed. [Link]

  • N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis - PubMed. (2023-04-20). [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI. [Link]

  • Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder - ChemRxiv. [Link]

  • Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists - PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine: A Guide for Laboratory Professionals

Hazard Assessment and Classification: The "Why" Behind the Protocol N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine incorporates functional groups that define its hazardous characteristics. The presence of the amine gro...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Classification: The "Why" Behind the Protocol

N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine incorporates functional groups that define its hazardous characteristics. The presence of the amine groups suggests it is likely a corrosive material, capable of causing severe skin burns and eye damage upon contact.[2][3] Furthermore, similar amine compounds are often harmful if swallowed or inhaled.[3] The morpholine component, a cyclic amine, is itself a flammable and corrosive liquid.[4][5][6][7][8] Therefore, it is imperative to treat N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine as a corrosive and toxic hazardous waste .

Key Principles of Disposal:

  • Segregation: Never mix amine waste with other waste streams, particularly acids or strong oxidizing agents, to prevent violent exothermic reactions.[1][9]

  • Containment: Utilize designated, compatible, and properly sealed containers for waste accumulation.[1][10][11]

  • Compliance: Adhere strictly to all local, state, and federal regulations governing hazardous waste disposal.[12][13]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[1]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)Prevents skin contact and potential burns.[1]
Eye Protection Splash goggles or a face shieldProtects against splashes that can cause severe eye damage.[1][3]
Lab Coat Standard laboratory coatProtects clothing and underlying skin from contamination.[1]
Respiratory If handling outside a fume hood, use a respiratorPrevents inhalation of potentially harmful vapors.[4]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the safe collection and disposal of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine waste.

Step 1: Waste Segregation and Containerization
  • Identify and Segregate: Isolate all waste containing N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine, including neat compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper). Keep this waste stream separate from all other chemical waste.[1][14]

  • Select a Compatible Container: Use a clean, dry, and chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle.[1] Ensure the container has a secure, leak-proof cap.

  • Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled.[10] The label should include:

    • The words "Hazardous Waste"[15]

    • The full chemical name: "Waste N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine"

    • The primary hazards: "Corrosive, Toxic"[2][3]

    • The date of accumulation initiation[15]

Step 2: Accumulation and Storage
  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[9][15] This area must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate spills or leaks.[10]

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible materials like acids and oxidizers.[1][5][6]

  • Container Closure: The waste container must remain closed at all times except when adding waste.[10]

Step 3: Final Disposal
  • Do Not Dispose Down the Drain: Under no circumstances should N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine or its containers be disposed of in the sink or regular trash.[1][9]

  • Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.[10] Do not transport hazardous waste yourself.[10]

  • Empty Container Disposal: An empty container that held this compound must be triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous waste.[10] After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[10]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Use a chemical spill kit with absorbent pads or other inert materials to contain the spill.[1]

  • Neutralization (for small spills): For very small spills, a neutralizing agent suitable for amines may be used with caution.

  • Collection and Disposal: Collect the absorbent material and contaminated items in a sealed, labeled container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Visualizing the Disposal Workflow

The following flowchart illustrates the decision-making process for the proper disposal of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine.

DisposalWorkflow Disposal Workflow for N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine cluster_spill Emergency Procedure Start Waste Generation Isolate Isolate Amine Waste Start->Isolate SelectContainer Select Compatible Container Isolate->SelectContainer LabelContainer Label as Hazardous Waste: - Chemical Name - Hazards (Corrosive, Toxic) - Date SelectContainer->LabelContainer StoreInSAA Store in Satellite Accumulation Area (Secondary Containment) LabelContainer->StoreInSAA ContainerFull Container Full? StoreInSAA->ContainerFull ContainerFull->StoreInSAA No ContactEHS Contact EHS for Pickup ContainerFull->ContactEHS Yes End Proper Disposal ContactEHS->End Spill Spill Occurs SpillResponse Follow Spill Response Protocol Spill->SpillResponse SpillResponse->StoreInSAA

Caption: Decision workflow for handling and disposal.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University. [Link]

  • Morpholine - SAFETY DATA SHEET. Penta Chemicals. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Safety Data Sheet: Morpholine. Chemos GmbH & Co.KG. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Safety Data Sheet Morpholine. Redox. [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto. [Link]

  • SAFETY DATA SHEET - N-Benzylmethylamine. Thermo Fisher Scientific. [Link]

  • Material Safety Data Sheet - N-Methylbenzylamine. Cole-Parmer. [Link]

  • SAFETY DATA SHEET - Bioban P-1487 Antimicrobial Agent. The Dow Chemical Company. [Link]

  • N-Methylbenzylamine | C8H11N | CID 7669. PubChem - NIH. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine
© Copyright 2026 BenchChem. All Rights Reserved.